Dbco-Amine TFA
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
3-amino-1-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)propan-1-one;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O.C2HF3O2/c19-12-11-18(21)20-13-16-7-2-1-5-14(16)9-10-15-6-3-4-8-17(15)20;3-2(4,5)1(6)7/h1-8H,11-13,19H2;(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQWCTLOLOBAMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCN.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism and Application of DBCO-Amine in Copper-Free Click Chemistry
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), has become an indispensable tool for bioconjugation, enabling the precise and efficient covalent linking of molecules in complex biological environments.[1] At the forefront of this technology is dibenzocyclooctyne (DBCO), a highly reactive yet stable strained alkyne.[1][2] This guide provides a detailed examination of DBCO-Amine TFA, a heterobifunctional linker that leverages the power of SPAAC. We will explore its core mechanism of action, present key quantitative data, provide detailed experimental protocols, and illustrate critical workflows and concepts through diagrams. This document serves as a technical resource for researchers aiming to utilize DBCO-amine for applications ranging from protein labeling and drug delivery to molecular imaging.[3][4]
Core Mechanism of Action
DBCO-amine is a bifunctional molecule designed for two-step conjugations.[5] Its functionality is derived from two key components: the DBCO group and the primary amine group. The trifluoroacetic acid (TFA) salt form enhances the compound's stability and solubility in aqueous solutions, making it easier to handle in biological applications.[4]
The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The primary "action" of the DBCO moiety is its rapid and highly specific reaction with azide-functionalized molecules.[6] This reaction, known as SPAAC, is a type of [3+2] cycloaddition that forms a stable triazole linkage.[7]
-
Driving Force: The reaction is driven by the significant ring strain of the cyclooctyne (B158145) ring fused with two benzene (B151609) rings.[1] This strain lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at room temperature and under physiological conditions without the need for a cytotoxic copper(I) catalyst.[6][8]
-
Bioorthogonality: The DBCO group and the azide (B81097) group are bioorthogonal, meaning they are inert to the vast majority of functional groups found in biological systems, such as amines, thiols, and carboxyls.[5][8] This ensures that the conjugation is highly specific, minimizing off-target reactions and by-products.[9]
The Role of the Amine Group
The primary amine (-NH2) on the DBCO-amine molecule serves as a versatile reactive handle for conjugation. It can be covalently linked to various functional groups, most commonly carboxylic acids or their activated esters (e.g., N-hydroxysuccinimide esters), to form a stable amide bond.[4] This allows researchers to first attach the DBCO moiety to a protein, surface, or small molecule of interest before proceeding with the azide click reaction.[10]
Quantitative Data
The efficiency of a SPAAC reaction is described by its second-order rate constant (k₂), with higher values indicating a faster reaction. The reactivity of DBCO is significantly influenced by factors such as the structure of the azide partner, pH, and buffer composition.[1][11]
Reaction Kinetics
DBCO is recognized for its high reactivity compared to other cyclooctynes, which is a key advantage for conjugations involving low concentrations of reactants.[1]
| Cyclooctyne | Azide Partner | Rate Constant (k₂) M⁻¹s⁻¹ | Notes |
| DBCO | Benzyl Azide | ~0.1 - 1.0 | Significantly faster than non-activated cyclooctynes.[1] |
| DBCO | Benzyl Azide | 0.24 | Reaction in CH3CN:H2O = 3:1.[12] |
| DBCO | Phenyl Azide | 0.033 | Reactivity can be lower with aromatic azides.[12] |
| BCN | Benzyl Azide | 0.07 | Slower than DBCO with alkyl azides.[12] |
| BCN | Phenyl Azide | 0.2 | Faster than DBCO with this specific aromatic azide.[12] |
| Cyclooctyne (OCT) | Benzyl Azide | ~2.4 x 10⁻³ | Demonstrates the significant rate enhancement of strained DBCO.[1] |
Factors Influencing Reaction Rate
Several experimental parameters can be optimized to maximize the efficiency of the DBCO-azide ligation.
| Parameter | Observation | Recommendation | Reference |
| pH | Reaction rates generally increase with higher pH values (from pH 5 to 10), except in HEPES buffer. | For most systems, a physiological pH of 7.0-8.0 is a good starting point. | [11] |
| Buffer Type | HEPES buffer (pH 7) showed the highest rate constants, while PBS (pH 7) exhibited lower rates. Reactions in DMEM were faster than in RPMI. | Buffer choice can significantly impact kinetics. Test different non-amine buffers if efficiency is low. | [11][13] |
| Temperature | Reactions are typically faster at 37°C compared to 25°C. | Incubate at room temperature or 37°C for faster kinetics. 4°C can be used for sensitive biomolecules, but requires longer incubation times. | [11][14] |
| PEG Linkers | The presence of a PEG spacer on the DBCO molecule can enhance reaction rates by increasing solubility and reducing steric hindrance. | Use DBCO reagents with PEG linkers for large biomolecules or to improve aqueous solubility. | [3][11] |
Experimental Protocols
The following section provides a general two-stage protocol for the use of DBCO-amine. First, the covalent attachment of DBCO-amine to a carboxyl-containing molecule, and second, the SPAAC reaction with an azide-modified molecule.
Protocol 1: Labeling a Carboxyl-Containing Protein with DBCO-Amine
This protocol uses carbodiimide (B86325) chemistry (EDC/NHS) to conjugate DBCO-amine to a protein via its exposed carboxyl groups (e.g., on aspartic or glutamic acid residues).
Materials:
-
Target protein with accessible carboxyl groups
-
This compound
-
Activation Buffer: MES, pH 6.0 (amine-free)
-
Conjugation Buffer: PBS, pH 7.2-7.5 (amine- and azide-free)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Spin desalting columns or dialysis cassettes for purification
Procedure:
-
Protein Preparation: Perform a buffer exchange for the target protein into the Activation Buffer (MES, pH 6.0). Adjust the protein concentration to 2-5 mg/mL.
-
Prepare Reagents:
-
Immediately before use, prepare a 10 mM solution of EDC in anhydrous DMSO.
-
Immediately before use, prepare a 10 mM solution of Sulfo-NHS in anhydrous DMSO.
-
Prepare a 10 mM solution of DBCO-amine in anhydrous DMSO.
-
-
Protein Activation: Add a 20-fold molar excess of EDC and a 50-fold molar excess of Sulfo-NHS to the protein solution. Incubate for 15 minutes at room temperature with gentle mixing.
-
DBCO-Amine Conjugation: Add a 20- to 50-fold molar excess of the DBCO-amine solution to the activated protein. The final DMSO concentration should be kept below 20% to avoid protein denaturation.[15]
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching (Optional but Recommended): Add Quenching Solution to a final concentration of 50 mM to quench any unreacted activated carboxyl groups. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted DBCO-amine and byproducts using a spin desalting column or dialysis equilibrated with the Conjugation Buffer (PBS, pH 7.4).
-
Characterization (Optional): The degree of labeling (DOL) can be estimated by measuring the absorbance of the protein at 280 nm and the DBCO group at ~309 nm.[16] The DBCO-labeled protein is now ready for the click reaction.
Protocol 2: Copper-Free Click Reaction (SPAAC)
Materials:
-
Purified DBCO-labeled protein (from Protocol 1)
-
Azide-containing molecule (e.g., azide-modified oligo, peptide, or small molecule)
-
Reaction Buffer: PBS, pH 7.4 (or other suitable azide-free buffer)
Procedure:
-
Prepare Reactants: Ensure both the DBCO-labeled protein and the azide-containing molecule are in the same azide-free reaction buffer.
-
Initiate Click Reaction: Add the azide-containing molecule to the DBCO-labeled protein. A 1.5- to 10-fold molar excess of the smaller molecule (typically the azide partner) is recommended to drive the reaction to completion.[14][16]
-
Incubation: Incubate the reaction mixture. Typical incubation times are 2-12 hours at room temperature or overnight at 4°C.[14][16] For applications requiring faster conjugation, incubation can be performed at 37°C for 1-2 hours.
-
Purification (Optional): Depending on the downstream application, the final conjugate may need to be purified from the excess azide-containing reactant. This can be accomplished using size-exclusion chromatography (SEC), dialysis, or other appropriate chromatographic techniques.
-
Analysis: The final conjugate can be analyzed by SDS-PAGE (expecting a mobility shift), mass spectrometry, or functional assays.
Conclusion
This compound is a powerful and versatile reagent that facilitates robust and specific bioconjugation through copper-free click chemistry. Its dual functionality allows for the straightforward linkage of diverse molecular entities, from proteins and peptides to surfaces and small molecules.[5][14] By understanding the core SPAAC mechanism and optimizing key reaction parameters such as pH, buffer, and temperature, researchers can achieve high-efficiency conjugations for a wide array of applications in drug development, diagnostics, and fundamental biological research.[11] The protocols and data provided herein serve as a foundational guide for the successful implementation of DBCO-amine in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. DBCO-amine & DBCO-PEG-amine | AxisPharm [axispharm.com]
- 4. Buy DBCO-PEG24-amine TFA salt [smolecule.com]
- 5. DBCO-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. interchim.fr [interchim.fr]
- 7. broadpharm.com [broadpharm.com]
- 8. interchim.fr [interchim.fr]
- 9. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 10. a3p-scientific.com [a3p-scientific.com]
- 11. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. DBCO-Amine, Bifunctional DBCO-containing Reagents - Jena Bioscience [jenabioscience.com]
- 15. benchchem.com [benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to DBCO-Amine TFA: Properties and Chemical Compatibility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the properties and chemical compatibility of Dibenzocyclooctyne-Amine Trifluoroacetic acid salt (DBCO-Amine TFA), a key reagent in the field of bioconjugation and drug development. Its utility in copper-free click chemistry makes it an invaluable tool for the precise and stable labeling of biomolecules.
Core Properties of this compound
This compound is a bifunctional linker possessing a strained dibenzocyclooctyne (DBCO) moiety and a primary amine. The DBCO group allows for highly selective and efficient strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-containing molecules, while the primary amine enables conjugation to various electrophilic groups, most notably activated esters like N-hydroxysuccinimide (NHS) esters. The trifluoroacetate (B77799) salt form can influence its solubility and handling characteristics.
Quantitative Data Summary
The following table summarizes the key quantitative properties of a typical this compound reagent. Note that slight variations may exist between different commercial suppliers.
| Property | Value |
| Molecular Formula | C₁₈H₁₆N₂O · C₂HF₃O₂ |
| Molecular Weight | 389.4 g/mol |
| Purity | Typically ≥95% (as determined by HPLC) |
| Appearance | White to off-white solid or powder |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and acetonitrile.[1] Insoluble in water. |
| Storage Conditions | Store at -20°C, desiccated and protected from light. |
| UV Absorption (DBCO) | λmax ≈ 309 nm |
Chemical Compatibility and Reactivity
The utility of this compound hinges on the orthogonal reactivity of its two functional groups. The DBCO moiety is specifically reactive towards azides, while the amine group can be coupled to carboxylic acids or their activated forms.
Chemical Compatibility Data
| Reagent/Condition | Compatibility | Notes |
| Azides (-N₃) | 🔴 | Reactive. Forms a stable triazole linkage via SPAAC. Avoid sodium azide (B81097) in buffers.[2] |
| NHS Esters | 🟢 | Compatible. The amine group of this compound is highly reactive with NHS esters. |
| Carboxylic Acids (-COOH) | 🟡 | Requires Activation. The amine group reacts with carboxylic acids in the presence of carbodiimide (B86325) activators like EDC to form a stable amide bond. |
| Primary Amines (-NH₂) | 🟢 | Generally Compatible. The DBCO group is unreactive towards amines. Buffers containing primary amines (e.g., Tris, glycine) should be avoided when the intention is to react the amine group of this compound.[3] |
| Thiols (-SH) | 🟢 | Generally Compatible. The DBCO group is significantly more reactive with azides than with thiols, ensuring high selectivity under physiological conditions. |
| Hydroxyls (-OH) | 🟢 | Compatible. The DBCO group does not react with hydroxyl groups. |
| Strong Acids (pH < 5) | 🔴 | Incompatible. The DBCO ring can undergo rearrangement and degradation under strongly acidic conditions, such as high concentrations of TFA.[4][5][6] |
| Strong Bases | 🟡 | Moderately Compatible. While generally more stable to basic conditions than acidic ones, prolonged exposure to strong bases should be avoided. |
| Reducing Agents (e.g., DTT, TCEP) | 🟢 | Generally Compatible. These are often used in protein chemistry and do not typically interfere with the DBCO-azide reaction. |
| Copper (I) ions | 🟢 | Compatible. The reaction is copper-free, a key advantage for biological applications where copper can be toxic.[7] |
Legend: 🟢 Compatible; 🟡 Use with caution/requires specific conditions; 🔴 Incompatible/Reactive
Experimental Protocols
Protocol 1: Conjugation of this compound to a Carboxylated Protein using EDC/NHS Chemistry
This protocol outlines the steps to conjugate this compound to a protein with accessible carboxyl groups (e.g., on aspartic or glutamic acid residues).
Materials:
-
Carboxylated protein in a suitable buffer (e.g., 0.1 M MES, pH 6.0)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous DMSO or DMF
-
Coupling Buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Reagent Preparation:
-
Dissolve the carboxylated protein in MES buffer to a concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Immediately before use, prepare 100 mM stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or water.
-
-
Activation of Carboxyl Groups:
-
To the protein solution, add a 10-20 fold molar excess of EDC and Sulfo-NHS.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation with this compound:
-
Add a 10-20 fold molar excess of the this compound stock solution to the activated protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted reagents by passing the reaction mixture through a desalting column or by dialysis against PBS.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the "click" reaction between a DBCO-labeled biomolecule and an azide-functionalized partner.
Materials:
-
DBCO-labeled biomolecule (from Protocol 1 or other synthesis) in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized molecule
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
Dissolve the DBCO-labeled biomolecule and the azide-functionalized molecule in the Reaction Buffer.
-
A 1.5 to 10-fold molar excess of one reactant over the other is typically used to drive the reaction to completion. The choice of which reactant is in excess depends on the specific experiment and availability of materials.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight.[2] The reaction time may need to be optimized depending on the specific reactants and their concentrations.
-
-
Purification (if necessary):
-
If one of the reactants was a small molecule, it can be removed by a desalting column or dialysis.
-
If both reactants are macromolecules, other purification methods like size-exclusion chromatography or affinity chromatography may be required.
-
Mandatory Visualizations
Logical Relationships in Bioconjugation Strategy
Caption: A decision-making workflow for selecting the appropriate DBCO reagent based on the available functional group on the target biomolecule.
Experimental Workflow for Protein Labeling
Caption: A step-by-step experimental workflow for the conjugation of this compound to a carboxylated protein followed by a SPAAC reaction.
Signaling Pathway Example: EGFR Signaling Investigation
Caption: Visualization of the EGFR signaling pathway, a target for investigation using DBCO-labeled probes for applications in cancer research.[3][8][9][10]
References
- 1. Site-Specific DBCO Modification of DEC205 Antibody for Polymer Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. creativepegworks.com [creativepegworks.com]
- 8. A cancer immunoprofiling strategy using mass spectrometry coupled with bioorthogonal cleavage - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04471A [pubs.rsc.org]
- 9. Dual-Probe Activity-Based Protein Profiling Reveals Site-Specific Differences in Protein Binding of EGFR-Directed Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Network quantification of EGFR signaling unveils potential for targeted combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Amine Reactivity of DBCO-Amine TFA with NHS Esters
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles governing the reaction between DBCO-Amine TFA and N-hydroxysuccinimide (NHS) esters. This bioconjugation technique is fundamental in drug development, diagnostics, and various life science applications for the precise and stable linking of molecules.
Introduction to DBCO-Amine and NHS Ester Chemistry
Dibenzocyclooctyne (DBCO) is a key molecule in copper-free click chemistry, a bioorthogonal reaction that enables the specific and efficient ligation of molecules in complex biological environments.[1] DBCO-Amine is a derivative that possesses a primary amine group, making it reactive toward amine-specific modifying reagents. The trifluoroacetic acid (TFA) salt form ensures the stability of the compound.
N-hydroxysuccinimide (NHS) esters are highly reactive compounds used to modify molecules containing primary amines, such as the lysine (B10760008) residues in proteins or amine-functionalized surfaces.[2][3] The reaction between a primary amine and an NHS ester results in the formation of a stable amide bond, releasing NHS as a byproduct.[3] This chemistry is widely employed for bioconjugation due to its efficiency and selectivity under physiological or near-physiological conditions.[4]
The Reaction Mechanism: Amide Bond Formation
The fundamental reaction between DBCO-Amine and an NHS ester is a nucleophilic acyl substitution. The primary amine of DBCO-Amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond and releases the N-hydroxysuccinimide leaving group.
It is important to note that the amine group in this compound is protonated. For the reaction to proceed, the amine must be deprotonated to act as a nucleophile. This is typically achieved by performing the reaction in a buffer with a pH slightly above neutral (pH 7.2-8.5).
Quantitative Data Summary
The efficiency of the conjugation reaction is influenced by several factors, which are summarized in the tables below.
Table 1: Factors Influencing Reaction Efficiency
| Factor | Optimal Range/Condition | Rationale & Notes |
| pH | 7.2 - 8.5 | Balances amine deprotonation for nucleophilicity and minimizes NHS ester hydrolysis. |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can be used to slow down hydrolysis of the NHS ester and for sensitive proteins. |
| Molar Ratio | 10- to 50-fold molar excess of NHS ester | A significant molar excess of the NHS ester drives the reaction to completion, especially for less concentrated protein solutions. |
| Solvent | Anhydrous DMSO or DMF for stock solutions | NHS esters are moisture-sensitive and should be dissolved in a dry, water-miscible organic solvent before being added to the aqueous reaction buffer. |
| Buffer Composition | Phosphate, Borate, Carbonate/Bicarbonate, HEPES | Buffers should not contain primary amines (e.g., Tris, glycine) as they will compete with the DBCO-Amine for reaction with the NHS ester. |
Table 2: Competing Reactions and Their Rates
| Reaction | Description | Rate Constant (at physiological pH) |
| Aminolysis | The desired reaction between the amine and the NHS ester. | 1.02 x 10⁻³ [1/s] |
| Hydrolysis | The competing reaction where the NHS ester reacts with water, rendering it inactive. | 4.5 x 10⁻⁵ [1/s] |
Experimental Protocols
Below are generalized protocols for the conjugation of DBCO-Amine with an NHS ester-activated molecule.
Preparation of Reagents
-
This compound Solution: Dissolve the this compound in a suitable buffer (e.g., PBS at pH 7.4). The buffer will neutralize the TFA, allowing the amine to be deprotonated.
-
NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM. NHS esters are moisture-sensitive and will hydrolyze over time in aqueous solutions.
Conjugation Reaction
-
Combine the DBCO-Amine solution with the NHS ester stock solution. The final concentration of the organic solvent should ideally be kept below 15% to avoid protein precipitation.
-
The molar ratio of the reactants will need to be optimized, but a starting point is a 10- to 20-fold molar excess of the NHS ester if the amine-containing molecule is the limiting reagent.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. Longer incubation times may be necessary for dilute solutions.
Quenching and Purification
-
Quenching: Add a quenching buffer containing a primary amine, such as Tris-HCl or glycine, to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted reagents by size-exclusion chromatography (e.g., a desalting column) or dialysis.
Logical Relationships and Considerations
The success of the conjugation is dependent on a series of logical relationships between the reaction parameters.
Conclusion
The reaction of this compound with NHS esters is a robust and versatile method for bioconjugation. By understanding the underlying reaction mechanism and carefully controlling the experimental conditions, researchers can achieve high yields of specifically labeled molecules for a wide range of applications in drug development and life sciences. The stability of the resulting amide bond ensures the integrity of the conjugate in subsequent downstream applications, including copper-free click chemistry.
References
An In-depth Technical Guide to DBCO-Amine TFA for Beginners in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Dibenzocyclooctyne-Amine Trifluoroacetate (B77799) (DBCO-Amine TFA), a key reagent in the field of bioconjugation. Tailored for both beginners and experienced researchers, this document delves into the core principles of its application, particularly in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry. We will explore its chemical properties, reaction mechanisms, and provide detailed experimental protocols for its use in modifying biomolecules.
Introduction to this compound and its Role in Bioconjugation
Dibenzocyclooctyne (DBCO) is a strained cyclic alkyne that exhibits high reactivity towards azide-functionalized molecules without the need for a toxic copper catalyst.[] This bioorthogonal reaction, known as SPAAC, has revolutionized the field of bioconjugation by enabling the precise and efficient labeling of biomolecules in complex biological environments, including living cells and whole organisms.[2][3] The reaction is highly selective, as neither the DBCO nor the azide (B81097) group typically interacts with naturally occurring functional groups, ensuring minimal off-target reactions.[4]
DBCO-Amine is a derivative of DBCO that possesses a primary amine group. This amine functionality allows for the covalent attachment of the DBCO moiety to biomolecules containing accessible carboxylic acids or, more commonly, to amine-reactive groups like N-hydroxysuccinimide (NHS) esters.[5][6] The trifluoroacetate (TFA) salt form of DBCO-Amine enhances the compound's stability and solubility, particularly in aqueous buffers used for biological experiments.[7][8]
The general strategy for using DBCO-Amine in bioconjugation involves a two-step process:
-
Activation and Labeling: The target biomolecule is first functionalized with a DBCO group. If the biomolecule has a primary amine (like a lysine (B10760008) residue on a protein), a DBCO-NHS ester can be used. Conversely, if the target has a carboxylic acid, DBCO-Amine can be coupled using carbodiimide (B86325) chemistry (e.g., with EDC and NHS).[9]
-
Copper-Free Click Reaction: The DBCO-labeled biomolecule is then reacted with a molecule containing an azide group. This spontaneous and highly efficient cycloaddition reaction forms a stable triazole linkage, resulting in the desired bioconjugate.[]
Chemical Properties and Handling
Understanding the chemical properties of this compound is crucial for its successful application.
| Property | Value/Description | Source(s) |
| Chemical Name | 3-Amino-1-(11,12-didehydrodibenzo[b,f]azocin-5(6H)-yl)propan-1-one 2,2,2-trifluoroacetate (1:1) | [11] |
| Molecular Formula | C20H17F3N2O3 | [5] |
| Molecular Weight | 390.4 g/mol | [5] |
| Appearance | White to off-white solid | [12] |
| Solubility | Soluble in organic solvents like DMSO and DMF. The TFA salt form enhances water solubility. | [7][12] |
| Storage | Store at -20°C as a solid, protected from light and moisture. Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for short periods, but fresh preparation is recommended. | [5][13] |
| Stability | The DBCO group is generally stable in aqueous buffers at pH 6-9. Prolonged incubation can lead to gradual degradation. Strong acidic conditions (e.g., high concentrations of TFA) should be avoided as they can cause rearrangement and inactivation of the DBCO ring. | [13][14][15] |
Reaction Mechanisms and Workflows
Amine Coupling to NHS Esters
A common application of DBCO-Amine involves its reaction with an N-hydroxysuccinimide (NHS) ester-functionalized molecule. The primary amine of DBCO-Amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[12]
References
- 2. benchchem.com [benchchem.com]
- 3. licorbio.com [licorbio.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound salt, 2007915-94-6 | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. DBCO-PEG23-amine TFA salt | AxisPharm [axispharm.com]
- 8. Buy DBCO-PEG24-amine TFA salt [smolecule.com]
- 9. interchim.fr [interchim.fr]
- 11. This compound | 2007915-94-6 [amp.chemicalbook.com]
- 12. chempep.com [chempep.com]
- 13. benchchem.com [benchchem.com]
- 14. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Antibody Labeling with DBCO Reagents
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the conjugation of dibenzocyclooctyne (DBCO) to antibodies. This process is a cornerstone of bioconjugation, enabling the attachment of a wide array of molecules, such as fluorescent dyes, cytotoxic drugs for Antibody-Drug Conjugates (ADCs), or oligonucleotides, through a highly specific and bioorthogonal copper-free click chemistry reaction.[1][]
Introduction to DBCO-Antibody Labeling
Strain-promoted alkyne-azide cycloaddition (SPAAC) is a bioorthogonal reaction that allows for the efficient and specific conjugation of molecules in complex biological environments without the need for a cytotoxic copper catalyst.[][3] This makes it an ideal method for labeling sensitive biomolecules like antibodies. The process typically involves two main steps:
-
Antibody Activation: A DBCO moiety is introduced into the antibody. This is most commonly achieved by reacting the primary amines of lysine (B10760008) residues on the antibody with a DBCO-NHS ester.[4]
-
Copper-Free Click Chemistry Conjugation: The DBCO-labeled antibody is then reacted with a molecule of interest that has been functionalized with an azide (B81097) group.
The trifluoroacetic acid (TFA) salt of DBCO-amine is a reagent that contains a primary amine. While not the typical reagent for direct antibody labeling (as it would not readily react with the antibody's amines), it is a valuable building block for creating custom linkers or for conjugating to antibodies that have been modified to present a reactive group for an amine, such as an activated carboxyl group. However, for direct labeling of native antibodies, amine-reactive DBCO-NHS esters are the standard.
Quantitative Data Summary
The following tables summarize key quantitative data for the successful labeling of antibodies with DBCO and subsequent click chemistry reaction.
Table 1: Recommended Reaction Conditions for Antibody Labeling with DBCO-NHS Ester
| Parameter | Recommended Value | Notes |
| Molar Excess of DBCO-NHS Ester | 5 to 30-fold | A 5 to 10-fold excess often provides a good balance between labeling efficiency and minimizing aggregation. Higher excesses can be used to achieve a higher degree of labeling (DOL). |
| Antibody Concentration | 1-10 mg/mL | A concentration of around 1 mg/mL is commonly used. |
| Reaction Buffer | Amine-free buffer (e.g., PBS, pH 7.2-8.0) | Buffers containing primary amines, such as Tris, must be avoided as they will compete for reaction with the NHS ester. |
| DMSO/DMF Concentration | < 20% (v/v) | DBCO-NHS ester is typically dissolved in anhydrous DMSO or DMF before being added to the aqueous antibody solution. |
| Reaction Temperature | Room temperature or 4°C | |
| Incubation Time | 1-2 hours at room temperature; overnight at 4°C | |
| Quenching Agent | 50-100 mM Tris-HCl, pH 8.0 | Added to quench any unreacted DBCO-NHS ester. |
Table 2: Parameters for Copper-Free Click Chemistry Conjugation
| Parameter | Recommended Value | Notes |
| Molar Excess of Azide-Modified Molecule | 1.5 to 10-fold over the DBCO-labeled antibody | |
| Reaction Temperature | Room temperature or 4°C | |
| Incubation Time | 4-12 hours at room temperature; overnight (10-12 hours) at 4°C |
Experimental Protocols
This section provides a detailed protocol for the labeling of an antibody with a DBCO-NHS ester and its subsequent conjugation to an azide-modified molecule.
Part 1: Activation of Antibody with DBCO-NHS Ester
This protocol outlines the labeling of primary amines on an antibody with a DBCO-NHS ester.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
DBCO-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) or other purification systems (e.g., dialysis cassette)
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines, perform a buffer exchange.
-
DBCO-NHS Ester Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final concentration of the organic solvent should be below 20%.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature to stop the reaction.
-
Purification: Remove the excess, unreacted DBCO-NHS ester and quenching agent using a desalting column, spin filtration, or dialysis against the desired storage buffer (e.g., PBS).
Part 2: Characterization of the DBCO-Labeled Antibody
The degree of labeling (DOL), which is the average number of DBCO molecules per antibody, can be determined using UV-Vis spectrophotometry.
-
Measure the absorbance of the purified DBCO-antibody conjugate at 280 nm (A280) and ~309 nm (A309).
-
Calculate the DOL using the following formula:
DOL = (A₃₀₉ × ε_protein) / ((A₂₈₀ - CF × A₃₀₉) × ε_DBCO)
-
ε_protein: Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG)
-
ε_DBCO: Molar extinction coefficient of DBCO at ~309 nm (~12,000 M⁻¹cm⁻¹)
-
CF: Correction factor for the absorbance of DBCO at 280 nm (A₂₈₀/A₃₀₉ of DBCO)
-
Part 3: Copper-Free Click Chemistry Conjugation
This protocol describes the reaction between the DBCO-activated antibody and an azide-functionalized molecule.
Materials:
-
Purified DBCO-labeled antibody
-
Azide-functionalized molecule of interest
-
Reaction buffer (e.g., PBS)
Procedure:
-
Reaction Setup: Add the azide-modified molecule to the purified DBCO-antibody solution at a 2-4x molar excess.
-
Incubation: Incubate the reaction mixture overnight (10-12 hours) at 4°C or for 4-12 hours at room temperature.
-
Purification: Purify the final antibody conjugate using an appropriate method such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or tangential flow filtration (TFF) to remove any unreacted azide-modified molecule.
-
Validation: The final conjugate can be validated using SDS-PAGE, which should show a band shift corresponding to the increased molecular weight of the conjugate.
Visualizations
Caption: Experimental workflow for DBCO-antibody conjugation.
Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
References
Application Notes & Protocols: Cell Surface Protein Labeling Using Dbco-Amine TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise labeling of cell surface proteins is a critical technique in biological research and therapeutic development, enabling the study of protein trafficking, localization, and interactions. Copper-free click chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has emerged as a powerful tool for this purpose due to its high specificity, rapid reaction kinetics, and biocompatibility.[1][2] This reaction occurs efficiently under physiological conditions without the need for cytotoxic copper catalysts, making it ideal for live-cell applications.[1][3]
At the core of this methodology are bioorthogonal reactive handles, typically an azide (B81097) group introduced onto cell surface glycans via metabolic glycan engineering (MGE), and a strained alkyne, such as dibenzocyclooctyne (DBCO). Dbco-Amine TFA is a versatile bifunctional linker containing a DBCO moiety for SPAAC and a primary amine group. The amine group allows for its conjugation to various molecules, such as fluorescent dyes, biotin, or drug molecules, that have been activated with an amine-reactive group (e.g., an NHS ester). This application note provides a detailed protocol for labeling cell surface proteins using a two-step "tag-and-modify" strategy: first, metabolically installing azide groups onto cell surface glycans, and second, reacting these azides with a custom DBCO-functionalized probe prepared from a reagent like this compound.
Principle of the Method
The labeling strategy involves two primary stages:
-
Metabolic Glycan Engineering (MGE): Cells are cultured with a peracetylated azido-sugar, such as N-azidoacetylmannosamine (Ac4ManNAz). The cells' metabolic machinery processes this sugar analog and incorporates it into the glycan structures of cell surface proteins (glycoproteins). This results in the presentation of azide (-N3) groups on the cell surface, acting as a chemical handle.
-
Copper-Free Click Chemistry (SPAAC): The azide-tagged cells are then treated with a molecule containing a DBCO group. The strained alkyne of the DBCO ring rapidly and covalently reacts with the azide group to form a stable triazole linkage. This "clicks" the DBCO-containing molecule onto the cell surface protein. If the DBCO molecule is conjugated to a fluorophore, this results in fluorescently labeled cell surface proteins, which can be visualized by microscopy or quantified by flow cytometry.
Below is a diagram illustrating the overall experimental workflow.
Caption: Overall workflow for cell surface protein labeling.
Chemical Reaction Pathway
The key chemical transformation is the [3+2] cycloaddition between the azide group metabolically installed on a cell surface glycoprotein (B1211001) and the strained alkyne of the DBCO-probe. This reaction is highly specific and proceeds without interfering with native biological processes.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Experimental Protocols
Protocol 1: Metabolic Labeling of Cells with Azido-Sugars
This protocol describes the metabolic incorporation of azide groups onto cell surface glycans.
Materials:
-
Cells of interest (e.g., Jurkat, CHO, A549)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare Ac4ManNAz Stock Solution: Prepare a 100 mM stock solution of Ac4ManNAz in anhydrous DMSO. Store at -20°C.
-
Cell Seeding: Plate cells in a suitable culture vessel (e.g., 6-well plate, T-25 flask) and allow them to adhere overnight or reach the desired confluency for suspension cells.
-
Metabolic Labeling:
-
Thaw the Ac4ManNAz stock solution.
-
Dilute the stock solution directly into the pre-warmed complete culture medium to achieve the desired final concentration. A typical starting concentration is 25-50 µM. Refer to Table 1 for concentration ranges from various studies.
-
Replace the existing medium with the Ac4ManNAz-containing medium.
-
As a negative control, incubate a separate plate of cells in medium containing an equivalent volume of DMSO without Ac4ManNAz.
-
-
Incubation: Incubate the cells for 24 to 48 hours at 37°C in a CO2 incubator to allow for metabolic incorporation of the azido-sugar.
-
Harvesting: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated azido-sugar. The cells are now ready for the click reaction.
Protocol 2: Labeling of Azide-Modified Cells with a DBCO-Probe
This protocol outlines the final labeling step via SPAAC. It assumes the use of a commercially available or pre-synthesized DBCO-fluorophore conjugate.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
Negative control cells (no azido-sugar)
-
DBCO-fluorophore conjugate (e.g., DBCO-488, DBCO-Cy5)
-
Live cell imaging buffer or PBS
Procedure:
-
Prepare DBCO-Probe Solution: Prepare a working solution of the DBCO-fluorophore in imaging buffer or PBS. The optimal concentration should be determined empirically but typically ranges from 10 to 100 µM.
-
Labeling Reaction:
-
Add the DBCO-probe solution to the washed, azide-labeled cells.
-
Incubate for 1 to 4 hours at room temperature or 37°C. Incubation time may vary depending on the cell type and reactivity of the specific DBCO reagent.
-
-
Washing: Remove the labeling solution and wash the cells three times with imaging buffer or PBS to remove any unbound DBCO-probe.
-
Analysis: The cells are now fluorescently labeled and ready for analysis by fluorescence microscopy or flow cytometry.
Protocol 3: Conceptual Workflow for Preparing a Custom DBCO-Probe
This compound can be used to create custom probes. The primary amine on the DBCO molecule can be reacted with an N-hydroxysuccinimide (NHS) ester-activated molecule (e.g., a fluorophore, biotin, or drug) to form a stable amide bond.
Caption: Workflow for creating a custom DBCO-probe.
Data Presentation: Experimental Parameters
The following tables summarize typical quantitative data and conditions cited in the literature for cell surface labeling experiments.
Table 1: Metabolic Labeling Conditions
| Parameter | Value Range | Cell Type Example | Source |
|---|---|---|---|
| Azido-Sugar (Ac4ManNAz) | 25 - 200 µM | Jurkat, CHO, A549 | |
| Incubation Time | 24 - 72 hours | Various |
| Solvent for Stock | Anhydrous DMSO | N/A | |
Table 2: Copper-Free Click Reaction (SPAAC) Conditions
| Parameter | Value Range | Notes | Source |
|---|---|---|---|
| DBCO-Probe Concentration | 10 - 100 µM | Dependent on probe and cell type | |
| Incubation Time | 1 - 4 hours | Can be shorter (e.g., 30 min) | |
| Incubation Temperature | 4°C, Room Temp, or 37°C | 4°C for longer incubations |
| Molar Excess (Protein Labeling) | 10 - 20 fold | For purified protein conjugation | |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No/Low Labeling Signal | Inefficient metabolic incorporation of azido-sugar. | Increase Ac4ManNAz concentration or extend incubation time (up to 72h). Ensure cell viability. |
| Inactive DBCO-probe. | Use a fresh DBCO-probe solution. Store stock solutions protected from light at -20°C. | |
| Insufficient incubation time for click reaction. | Increase incubation time for the SPAAC reaction or perform at a higher temperature (e.g., 37°C). | |
| High Background Signal | Insufficient washing after labeling. | Increase the number and volume of washes after both metabolic labeling and the click reaction. |
| Non-specific binding of the DBCO-probe. | Add a blocking agent like 1% BSA to the labeling buffer. Reduce the concentration of the DBCO-probe. | |
| Cell Toxicity | High concentration of DMSO or labeling reagents. | Ensure the final DMSO concentration in the culture medium is non-toxic (<0.5%). Titrate the concentrations of Ac4ManNAz and the DBCO-probe to find the lowest effective dose. |
| Instability of this compound under acidic conditions. | Note that DBCO can undergo rearrangement under strongly acidic conditions (e.g., 95% TFA), but this is not a concern under physiological cell culture and labeling conditions. |
References
Application Notes and Protocols for Dbco-Amine TFA in Hydrogel Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the best practices for using Dibenzocyclooctyne-Amine Trifluoroacetate (B77799) (Dbco-Amine TFA) in the formation of hydrogels via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry. This technology is pivotal for creating biocompatible hydrogels for applications in tissue engineering, drug delivery, and 3D cell culture.
Introduction to this compound in Hydrogel Formation
Dbco-Amine is a key reagent for introducing the dibenzocyclooctyne (Dbco) moiety onto a polymer backbone. The Dbco group is a strained alkyne that reacts spontaneously and specifically with azide-functionalized molecules to form a stable triazole linkage. This reaction, known as SPAAC, is bioorthogonal, meaning it can proceed efficiently in aqueous environments and in the presence of biological molecules without side reactions.
Dbco-Amine is often supplied as a trifluoroacetate (TFA) salt, a byproduct of its synthesis and purification. The presence of the TFA counterion necessitates specific considerations during experimental design, as the acidity can affect both the Dbco group's stability and the pH of the hydrogel-forming solution.
Best Practices for Handling this compound
TFA Salt Neutralization: The primary amine of this compound is protonated. For efficient conjugation to a polymer backbone (e.g., via EDC/NHS chemistry targeting carboxylic acids), this amine must be deprotonated. This is typically achieved by adding a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), to the reaction mixture in situ. A common practice is to add 2-3 equivalents of DIPEA relative to the this compound.
Buffer Selection for Hydrogel Formation: The SPAAC reaction rate is pH-dependent, with optimal performance generally observed in the physiological to slightly basic range (pH 7.0-8.0).
-
Phosphate-Buffered Saline (PBS) at pH 7.4 is a common choice for biocompatibility.
-
HEPES buffer has been shown to facilitate higher reaction rates compared to PBS at the same pH and exhibits less pH-dependence.[1]
Temperature Control: The rate of SPAAC, and consequently the gelation time, is temperature-dependent.
-
Reactions at 37°C will proceed faster than at room temperature (around 25°C). This is particularly relevant for applications involving cell encapsulation to ensure rapid gelation and prevent cell settling.
-
For applications where slower gelation is desired to allow for proper mixing or injection, the reaction can be carried out at 4°C .
Quantitative Data on Hydrogel Properties
The physical properties of Dbco-based hydrogels can be tuned by modulating various parameters. The following tables summarize the impact of these parameters on key hydrogel characteristics.
Table 1: Effect of Cross-linker Concentration on Hydrogel Properties
| Polymer System | Cross-linker (4-arm PEG-Azide) Concentration | Gelation Time (s) | Storage Modulus (G') (kPa) | Swelling Ratio (q) |
| 20 mg/mL DBCO-HA | 0.25 mM | > 60 | ~1.5 | ~65 |
| 20 mg/mL DBCO-HA | 0.5 mM | ~30-60 | ~4.5 | ~55 |
| 20 mg/mL DBCO-HA | 1.0 mM | < 30 | ~3.0 (decreased) | ~45 |
| 4-arm PEG-DBCO | Varied | 10 - 60 | 1 - 18 | 45 - 76 |
Data compiled from multiple sources demonstrating trends. Absolute values can vary based on specific polymer molecular weights and reaction conditions.[2][3]
Table 2: Effect of Reaction Conditions on Gelation Time
| Parameter | Condition 1 | Gelation Time (Condition 1) | Condition 2 | Gelation Time (Condition 2) |
| Temperature | 25°C | Slower | 37°C | Faster |
| pH | 6.5 | Slower | 7.4 | Faster |
| Buffer | PBS (pH 7.4) | Slower | HEPES (pH 7.4) | Faster |
| Reactant Conc. | Low | Slower | High | Faster |
General trends observed in SPAAC kinetics.
Experimental Protocols
Protocol 1: Functionalization of Hyaluronic Acid (HA) with this compound
This protocol describes the conjugation of Dbco-Amine to the carboxylic acid groups of hyaluronic acid.
Materials:
-
Sodium Hyaluronate (HA)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Dialysis tubing (MWCO 12-14 kDa)
-
Deionized water
-
Lyophilizer
Procedure:
-
Dissolve HA in a 1:1 (v/v) mixture of anhydrous DMSO and deionized water to a final concentration of 5 mg/mL.
-
Add NHS (2 molar equivalents to HA carboxyl groups) and EDC (2 molar equivalents) to the HA solution to activate the carboxylic acid groups. Stir for 30 minutes at room temperature.
-
In a separate vial, dissolve this compound (1.5 molar equivalents) in a minimal amount of anhydrous DMSO.
-
Add DIPEA (3 molar equivalents relative to this compound) to the Dbco-Amine solution to neutralize the TFA salt.
-
Add the neutralized Dbco-Amine solution to the activated HA solution.
-
Allow the reaction to proceed overnight at room temperature with continuous stirring.
-
Purify the resulting DBCO-HA by dialysis against deionized water for 3 days, changing the water frequently.
-
Freeze-dry the purified solution to obtain DBCO-HA as a white, fluffy solid.
-
Confirm functionalization using ¹H NMR spectroscopy by identifying the characteristic peaks of Dbco protons (7.3-7.8 ppm).
Protocol 2: Formation of a DBCO-Azide Hydrogel
This protocol details the formation of a hydrogel by reacting DBCO-functionalized HA with an azide-functionalized cross-linker.
Materials:
-
Lyophilized DBCO-HA (from Protocol 1)
-
4-arm PEG-Azide
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
Vortex mixer
Procedure:
-
Prepare a stock solution of DBCO-HA in sterile PBS at the desired concentration (e.g., 20 mg/mL). Ensure complete dissolution.
-
Prepare a stock solution of 4-arm PEG-Azide in sterile PBS at a concentration calculated to achieve the desired final cross-linking density.
-
To form the hydrogel, mix the DBCO-HA solution and the 4-arm PEG-Azide solution in a 1:1 volume ratio in a sterile microcentrifuge tube.
-
Immediately vortex the mixture for 5-10 seconds.
-
Pipette the solution into the desired mold or well plate. Gelation will occur rapidly, typically within 10 to 60 seconds at room temperature.
-
Incubate at 37°C for 30-60 minutes to ensure the completion of the cross-linking reaction.
Protocol 3: Cell Encapsulation in a DBCO-Azide Hydrogel
This protocol outlines the procedure for encapsulating cells within the hydrogel matrix for 3D cell culture applications.
Materials:
-
Sterile DBCO-HA solution in cell culture medium (e.g., DMEM)
-
Sterile 4-arm PEG-Azide solution in cell culture medium
-
Cell suspension at the desired density (e.g., 2 x 10⁶ cells/mL)
Procedure:
-
Centrifuge the cell suspension and resuspend the cell pellet in the DBCO-HA solution to achieve the final desired cell density (e.g., 1 x 10⁶ cells/mL). Gently pipette to ensure a single-cell suspension.
-
Add the 4-arm PEG-Azide solution to the cell-laden DBCO-HA solution (typically at a 1:1 volume ratio).
-
Gently but quickly mix by pipetting up and down, avoiding the generation of air bubbles.
-
Immediately dispense the mixture into a pre-warmed culture plate or mold.
-
Allow the hydrogel to cross-link at 37°C in a cell culture incubator for 15-30 minutes.
-
After gelation, add cell culture medium to the wells to keep the hydrogels hydrated.
-
Cell viability can be assessed using live/dead staining assays (e.g., Calcein AM and Ethidium Homodimer-1).
Hydrogel Characterization Protocols
Protocol 4: Rheological Characterization
Rheology is used to determine the mechanical properties of the hydrogel, such as the storage modulus (G'), loss modulus (G''), and gelation time.
Equipment:
-
Rheometer with a parallel plate geometry
Procedure:
-
Time Sweep: To determine the gelation time, prepare the hydrogel precursor solutions as described in Protocol 2.
-
Immediately after mixing, place the solution onto the rheometer's lower plate.
-
Lower the upper plate to the desired gap height (e.g., 500 µm) and begin the time sweep measurement at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%).
-
The gelation point is identified as the time at which the storage modulus (G') exceeds the loss modulus (G'').
-
Frequency Sweep: Once the hydrogel has fully formed, perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain within the linear viscoelastic region to determine the frequency-dependence of the moduli.
-
Strain Sweep: Perform a strain sweep (e.g., 0.1% to 100%) at a constant frequency to identify the linear viscoelastic region of the hydrogel.
Visualizations
Signaling Pathways and Bio-orthogonality
It is important to note that the Dbco-Amine linker and the resulting triazole bond are designed to be bio-inert. They do not typically participate in or interfere with cellular signaling pathways. The biological activity of these hydrogels is conferred by the incorporation of bioactive molecules (e.g., RGD peptides for cell adhesion) or by the physical properties of the hydrogel matrix (e.g., stiffness influencing cell fate).
Caption: Influence of hydrogel properties on cellular responses.
Experimental Workflow: From this compound to Cell-Laden Hydrogel
Caption: Workflow for hydrogel synthesis and cell encapsulation.
Logical Relationship: SPAAC Hydrogel Formation
Caption: SPAAC mechanism for hydrogel formation.
References
- 1. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimizing gelation time for cell shape control through active learning - Soft Matter (RSC Publishing) DOI:10.1039/D4SM01130A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Fluorescent Labeling of Proteins using DBCO-Amine Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorescent labeling of proteins is a cornerstone technique in biological research and drug development, enabling the visualization and tracking of proteins in vitro and in vivo. Copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), has emerged as a powerful bioconjugation method due to its high specificity, efficiency, and biocompatibility.[1][2][3] Dibenzocyclooctyne (DBCO) reagents are central to this approach, reacting selectively with azide-functionalized molecules to form a stable triazole linkage without the need for a cytotoxic copper catalyst.[2][3][4]
This document provides detailed application notes and protocols for the fluorescent labeling of proteins utilizing DBCO chemistry. While "Dbco-Amine" itself can be used as a building block, a more direct and common strategy for protein labeling involves a two-step process: first, the introduction of a DBCO group onto the protein, and second, the reaction of the DBCO-labeled protein with an azide-containing fluorescent dye. A popular method for the first step is the use of an amine-reactive DBCO-NHS ester to label lysine (B10760008) residues on the protein surface.
Principle of the Method
The overall strategy for fluorescently labeling a protein using DBCO chemistry involves two key reactions:
-
Protein Modification with DBCO: An amine-reactive DBCO derivative, such as DBCO-NHS ester or DBCO-TFP ester, is reacted with the protein.[5] The activated ester forms a stable amide bond with the primary amines found on lysine residues and the N-terminus of the protein. This step results in a DBCO-functionalized protein.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO-labeled protein is then reacted with a fluorescent probe that has been functionalized with an azide (B81097) group. The strained alkyne of the DBCO group rapidly and specifically clicks with the azide to form a stable triazole linkage, resulting in a fluorescently labeled protein.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the DBCO-based protein labeling workflow.
Table 1: Recommended Molar Excess of DBCO-NHS Ester for Protein Labeling
| Protein Concentration | Molar Excess of DBCO-NHS Ester | Reference |
| 5 mg/mL | 10-fold | [2] |
| < 5 mg/mL | 20- to 50-fold | [2] |
| 0.5–5 mg/mL | 10- to 40-fold | [5] |
Note: The optimal molar ratio should be determined empirically for each specific protein.[5]
Table 2: Spectroscopic Properties for Degree of Labeling (DOL) Calculation
| Molecule | Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |
| Protein (Typical IgG) | 280 | 203,000 | [5][6] |
| DBCO Group | 309 | ~12,000 | [5] |
Note: A correction factor is often needed for the protein's absorbance at 280 nm due to DBCO's contribution. A common correction factor is 0.90.[5][6]
Table 3: Example Reaction Conditions for SPAAC Reaction
| Reactant | Molar Excess | Incubation Time | Temperature | Reference |
| Azide-labeled coupling partner | 1.5- to 10-fold molar excess over DBCO-protein | 2 hours to overnight | Room Temperature or 4°C | [5][7] |
| Azide-modified TAT peptide | 10-fold molar excess | Not specified | Not specified | [8] |
Experimental Protocols
Protocol 1: Modification of Protein with DBCO-NHS Ester
This protocol describes the labeling of a protein with a DBCO moiety using an amine-reactive DBCO-NHS ester.
Materials:
-
Protein solution (0.5-5 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.0)[9]
-
DBCO-NHS Ester (e.g., DBCO-PEG4-NHS Ester)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Spin desalting columns (e.g., Zeba™ Spin Desalting Columns)[5]
Procedure:
-
Prepare Protein Sample: Ensure the protein is in an amine-free buffer like PBS. Buffers containing primary amines (e.g., Tris) will compete with the labeling reaction and should be avoided.
-
Prepare DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-NHS ester in DMSO to a concentration of 10 mM.
-
Labeling Reaction: a. Add the appropriate volume of the 10 mM DBCO-NHS ester stock solution to the protein solution to achieve the desired molar excess (see Table 1).[2][3] b. Mix gently and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[6][7]
-
Purification of DBCO-labeled Protein: a. Remove the unreacted DBCO-NHS ester using a spin desalting column equilibrated with PBS.[3] b. Follow the manufacturer's instructions for the spin column to purify the DBCO-labeled protein. This step is crucial to remove excess labeling reagent which could interfere with downstream applications and DOL calculations.
-
Determine Degree of Labeling (Optional but Recommended): a. Measure the absorbance of the purified DBCO-labeled protein at 280 nm (A280) and 309 nm (A309).[5][9] b. Calculate the protein concentration: Protein Concentration (M) = [A280 - (A309 * CF)] / ε_protein (Where CF is the correction factor for DBCO absorbance at 280 nm, and ε_protein is the molar extinction coefficient of the protein). For a typical IgG, a correction factor of 0.90 can be used in a simplified formula.[5][6] c. Calculate the Degree of Labeling (DOL): DOL = (A309 * ε_protein) / [ (A280 - A309 * CF) * ε_DBCO ] A simplified formula is: DOL = (Molar concentration of DBCO) / (Molar concentration of protein)[5]
-
Storage: Store the purified DBCO-labeled protein at 2-8°C, protected from light, for immediate use in the SPAAC reaction.[6] For longer-term storage, follow protein-specific storage guidelines.
Protocol 2: Fluorescent Labeling of DBCO-Protein via SPAAC
This protocol describes the "click" reaction between the DBCO-labeled protein and an azide-functionalized fluorescent dye.
Materials:
-
Purified DBCO-labeled protein (from Protocol 1)
-
Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488)
-
Reaction buffer (e.g., PBS, pH 7.2)
-
Purification supplies (e.g., spin desalting column or size-exclusion chromatography)[10][11]
Procedure:
-
Prepare Azide-Dye Solution: Dissolve the azide-functionalized fluorescent dye in an appropriate solvent (e.g., DMSO or water) according to the manufacturer's instructions to prepare a stock solution.
-
SPAAC Reaction: a. In a reaction tube, combine the purified DBCO-labeled protein with the azide-dye. A 1.5- to 10-fold molar excess of the azide-dye over the protein is recommended.[5] b. The final volume should be adjusted with reaction buffer. c. Incubate the reaction mixture for 1-12 hours at room temperature or 4°C, protected from light. Reaction times may need to be optimized.
-
Purification of Fluorescently Labeled Protein: a. Remove the unreacted azide-dye from the labeled protein conjugate. This is critical to reduce background fluorescence. b. Purification can be achieved using spin desalting columns for larger proteins or other chromatography methods like size-exclusion chromatography (SEC) for higher purity.[10][11]
-
Characterization: a. Confirm successful labeling by measuring the absorbance of the final conjugate at both the protein's maximum absorbance (~280 nm) and the fluorophore's maximum absorbance. b. SDS-PAGE analysis with in-gel fluorescence imaging can also be used to confirm covalent attachment of the fluorophore to the protein.[12]
-
Storage: Store the purified fluorescently labeled protein according to the protein's stability requirements, typically at 4°C or frozen at -20°C or -80°C, protected from light.
Visualizations
Caption: Experimental workflow for protein labeling with a DBCO-NHS ester and a fluorescent azide.
Caption: Conceptual use of a fluorescently labeled protein to study cell signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. broadpharm.com [broadpharm.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 8. The influence of degree of labelling upon cellular internalisation of antibody-cell penetrating peptide conjugates - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05274A [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Labeling and purification of cellulose-binding proteins for high resolution fluorescence applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Directed evolution of dibenzocyclooctyne-reactive peptide tags for protein labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Antibody-Drug Conjugates with Dbco-Amine TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the targeting specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic drugs. The linker technology used to attach the drug to the antibody is critical for the stability, efficacy, and safety of the ADC. This document provides a detailed methodology for the creation of ADCs using a dibenzocyclooctyne (DBCO) functionalized amine, specifically Dbco-Amine TFA salt, via a copper-free click chemistry approach known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This method offers a robust and bioorthogonal strategy for conjugating payloads to antibodies with high efficiency and control.[1]
The use of this compound salt requires a specific consideration: the trifluoroacetic acid (TFA) salt must be neutralized to free the amine for reaction. This is typically achieved by the addition of a non-nucleophilic base. The overall process is a two-step conjugation strategy:
-
Antibody Modification: The antibody is first functionalized with a DBCO group. This is typically achieved by reacting the primary amines on the antibody (e.g., lysine (B10760008) residues) with an N-hydroxysuccinimide (NHS) ester of a DBCO-containing linker.
-
Payload Conjugation: The DBCO-modified antibody is then reacted with an azide-functionalized payload (e.g., a cytotoxic drug) through the SPAAC reaction. This reaction is highly specific and proceeds efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[1]
Data Presentation
The following tables summarize key quantitative parameters for the synthesis of ADCs using DBCO-based linkers. The data is compiled from various sources to provide a general guideline for optimizing the conjugation process.
Table 1: Antibody Modification with DBCO-NHS Ester
| Parameter | Recommended Range | Notes |
| Molar Excess of DBCO-NHS Ester | 5 to 30-fold | Higher excess can lead to a higher Degree of Labeling (DOL) but may also increase the risk of antibody aggregation.[2] A 5 to 10-fold molar excess often provides a good balance. |
| Antibody Concentration | 1 - 10 mg/mL | Higher antibody concentrations can enhance reaction kinetics. |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-8.0 | Amine-free buffers are essential. The pH should be slightly basic to facilitate the reaction with lysine residues. |
| Reaction Time | 30 minutes to 2 hours | Incubation for 60 minutes at room temperature is a common starting point. |
| Reaction Temperature | 4°C to Room Temperature | Room temperature is generally sufficient. Incubation on ice can also be performed. |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 | Added to a final concentration of 50-100 mM to quench any unreacted NHS ester. |
Table 2: Payload Conjugation via SPAAC Reaction
| Parameter | Recommended Range | Notes |
| Molar Excess of Azide-Payload | 1.5 to 5-fold | A 2 to 4-fold molar excess over the antibody is typically used to ensure efficient conjugation to the DBCO sites. |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH ~7.4 | Physiological pH is optimal for the click reaction. |
| Reaction Time | 4 to 18 hours | Overnight incubation at 4°C is common to ensure complete reaction. Reactions can also be performed for 4-12 hours at room temperature. |
| Reaction Temperature | 4°C to 37°C | The reaction is efficient at both refrigerated and physiological temperatures. |
Table 3: Characterization of Final ADC - Drug-to-Antibody Ratio (DAR)
| Analytical Technique | Principle | Information Provided |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on differences in hydrophobicity imparted by the drug-linker. | Average DAR, drug distribution (proportion of antibodies with different numbers of drugs), and percentage of unconjugated antibody. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates ADC species by chromatography and determines their precise mass-to-charge ratio. | Precise mass of the intact ADC and its subunits, allowing for unambiguous determination of the average DAR and drug distribution. |
| UV/Vis Spectroscopy | Measures the absorbance of the ADC at two wavelengths (typically 280 nm for the antibody and a specific wavelength for the drug). | Provides an estimation of the average DAR. Requires that the drug has a distinct absorbance peak from the antibody. |
Experimental Protocols
Protocol 1: Preparation of DBCO-functionalized Antibody using this compound
This protocol describes the initial step of activating the antibody with DBCO groups.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound salt
-
N,N'-Disuccinimidyl carbonate (DSC) or a similar NHS ester activation reagent
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA or Triethylamine - TEA)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., desalting column or size-exclusion chromatography)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.
-
-
Activation of this compound (Preparation of DBCO-NHS Ester):
-
Note: This step should be performed in a dry, inert atmosphere as NHS esters are moisture-sensitive.
-
Dissolve this compound and an equimolar amount of a non-nucleophilic base (e.g., DIPEA) in anhydrous DMF or DMSO.
-
Add 1.1 to 1.5 molar equivalents of an NHS-ester activating reagent (e.g., DSC).
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
-
Antibody Conjugation:
-
Add the freshly prepared DBCO-NHS ester solution in DMSO or DMF to the antibody solution to achieve a 5 to 20-fold molar excess of the DBCO linker.
-
The final concentration of the organic solvent should not exceed 10-20% (v/v) to maintain antibody integrity.
-
Incubate the reaction for 60 minutes at room temperature with gentle mixing.
-
-
Quenching Reaction:
-
Add the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to quench any unreacted DBCO-NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of DBCO-Antibody:
-
Remove the excess, unreacted DBCO linker and quenching reagent using a desalting column or size-exclusion chromatography (SEC) equilibrated with PBS.
-
-
Characterization:
-
Determine the concentration of the DBCO-modified antibody using a protein assay (e.g., BCA assay).
-
The Degree of Labeling (DOL), which is the average number of DBCO molecules per antibody, can be determined by UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and ~309 nm (for the DBCO group).
-
Protocol 2: Conjugation of Azide-Payload to DBCO-Antibody via SPAAC
This protocol describes the final step of attaching the azide-modified drug to the DBCO-functionalized antibody.
Materials:
-
Purified DBCO-functionalized antibody
-
Azide-modified payload (e.g., cytotoxic drug)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., SEC, HIC, or dialysis)
Procedure:
-
Reaction Setup:
-
Add the azide-modified payload to the purified DBCO-antibody solution. A 1.5 to 5-fold molar excess of the azide-payload over the antibody is typically used.
-
-
Incubation:
-
Incubate the reaction mixture overnight at 4°C or for 4-12 hours at room temperature with gentle agitation. Longer incubation times may be required for some payloads.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unreacted payload and other impurities using methods such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or dialysis against a suitable storage buffer.
-
-
Characterization of the Final ADC:
-
Determine the final concentration of the ADC.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels. Common analytical techniques include UV-Vis spectroscopy, HIC-HPLC, RP-HPLC, and SDS-PAGE.
-
Mandatory Visualization
Caption: Workflow for ADC synthesis using this compound.
Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) mechanism.
References
Revolutionizing Live-Cell Imaging: Application of DBCO-Amine TFA in Bioorthogonal Labeling
Introduction
Live-cell imaging is a critical tool in modern cell biology, offering dynamic insights into complex cellular processes. The advent of bioorthogonal chemistry has significantly advanced this field by enabling the precise labeling of biomolecules in their native environment without disrupting cellular functions. Among the most powerful bioorthogonal tools is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry reaction. This application note details the use of Dibenzocyclooctyne-Amine (DBCO-Amine) TFA salt, a key reagent in SPAAC, for the fluorescent labeling of biomolecules in living cells.
DBCO-Amine is a versatile building block containing a DBCO moiety and an amine group.[1] The strained alkyne of the DBCO group reacts specifically and efficiently with azide-functionalized molecules to form a stable triazole linkage, even at physiological temperatures and pH.[2][3][4][5] This reaction's biocompatibility, high specificity, and rapid kinetics make it an invaluable tool for non-invasive in vivo imaging and tracking of cellular processes.[4][6] The terminal amine group on DBCO-Amine allows for its straightforward conjugation to a wide array of probes, such as fluorescent dyes, via common amine-reactive chemistries (e.g., NHS esters).
This document provides researchers, scientists, and drug development professionals with detailed protocols and quantitative data for utilizing DBCO-Amine TFA in live-cell imaging applications.
Data Presentation
The efficiency of SPAAC in live cells is influenced by several factors, including the choice of the cyclooctyne (B158145), reactant concentrations, and the cellular environment. The following tables summarize key quantitative data to aid in the design of SPAAC experiments.
| Parameter | Value/Range | Notes |
| Molar Ratio (DBCO-NHS ester : Antibody) | 10:1 to 20:1 | For efficient conjugation of DBCO to an antibody.[7] |
| Final DBCO-functionalized Antibody Concentration | 1 - 10 µg/mL | Typical concentration for labeling azide-modified live cells.[7] |
| Final DBCO-fluorophore Concentration | 5 - 50 µM | For labeling azide-modified cells or cell lysates.[2][8] |
| Incubation Time (Antibody Labeling) | 1 - 2 hours at 37°C | For labeling live cells with a DBCO-conjugated antibody.[7] |
| Incubation Time (Small Molecule Fluorophore) | 15 - 60 minutes at 37°C | For labeling live cells with a small molecule DBCO-fluorophore.[2][8] |
| Reaction Temperature | Room Temperature to 37°C | SPAAC proceeds efficiently at physiological temperatures.[2][4] |
| Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| DBCO | ~0.1 | Representative strained alkyne for SPAAC with favorable kinetics under aqueous conditions.[9] |
| DIBO | Exceptionally fast | Can be chemically modified to increase reaction rates.[10] |
| BCN | - | Another common cyclooctyne used in SPAAC.[11] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cellular Glycans with Azide (B81097) Sugars
This protocol describes the metabolic incorporation of an azide-containing sugar into cellular glycans, which can then be targeted with a DBCO-functionalized probe.
Materials:
-
Adherent mammalian cells (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a suitable culture vessel and allow them to adhere overnight.
-
Prepare a stock solution of Ac₄ManNAz in DMSO.
-
Dilute the Ac₄ManNAz stock solution into pre-warmed complete culture medium to a final concentration of 25-50 µM.
-
Remove the existing medium from the cells and replace it with the Ac₄ManNAz-containing medium.
-
Incubate the cells for 24-48 hours under standard culture conditions (37°C, 5% CO₂) to allow for metabolic incorporation of the azide sugar into cell surface glycans.[7]
Protocol 2: Conjugation of DBCO-Amine to a Fluorophore via NHS Ester Chemistry
This protocol outlines the preparation of a DBCO-fluorophore conjugate.
Materials:
-
This compound
-
NHS ester-functionalized fluorophore
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve this compound and the NHS ester-fluorophore in anhydrous DMF or DMSO.
-
Add a slight molar excess of a non-nucleophilic base like TEA or DIPEA to neutralize the TFA salt and facilitate the reaction.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle shaking.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Purify the resulting DBCO-fluorophore conjugate using column chromatography or HPLC.
Protocol 3: Fluorescent Labeling of Azide-Modified Live Cells
This protocol describes the labeling of azide-modified live cells with a DBCO-fluorophore for fluorescence microscopy.
Materials:
-
Azide-labeled live cells (from Protocol 1)
-
DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)
-
Live cell imaging buffer (e.g., phenol (B47542) red-free medium supplemented with HEPES)
-
Fluorescence microscope with a live-cell imaging chamber
Procedure:
-
Cell Preparation: Gently wash the azide-labeled cells twice with pre-warmed live cell imaging buffer to remove any residual culture medium.[7]
-
Labeling: Prepare a working solution of the DBCO-fluorophore in the live cell imaging buffer at a final concentration of 20-50 µM.[2]
-
Add the DBCO-fluorophore solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.[2][8]
-
Washing: Remove the labeling solution and wash the cells three times with warm PBS to remove any unreacted DBCO-fluorophore.[2]
-
Imaging: Add fresh live cell imaging buffer to the cells and proceed with imaging on the fluorescence microscope using the appropriate filter sets for the chosen fluorophore.[7]
Mandatory Visualizations
Caption: Experimental workflow for live-cell imaging using metabolic labeling and DBCO-fluorophore.
Caption: Bioorthogonal Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. licorbio.com [licorbio.com]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. interchim.fr [interchim.fr]
- 9. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
- 10. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioorthogonal Chemistry in Cellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve low yield in Dbco-Amine TFA conjugation reactions
Welcome to the technical support center for Dbco-Amine TFA conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Troubleshooting Guide
This section addresses specific issues that may lead to low conjugation yield in a question-and-answer format.
Question 1: I am observing a very low or no conjugation yield. What are the primary reasons for this?
Answer:
Low or no conjugation yield in this compound reactions can stem from several factors. The most common culprits are:
-
Reagent Instability: Dbco (Dibenzocyclooctyne) reagents, particularly their NHS esters, are sensitive to moisture and can hydrolyze, rendering them inactive.[1] Furthermore, Dbco can undergo an inactivating rearrangement under strongly acidic conditions, such as high concentrations of Trifluoroacetic acid (TFA) often used for peptide cleavage from resin.[2][3]
-
Steric Hindrance: The bulky nature of the Dbco group or large molecules conjugated to either the Dbco-amine or the azide (B81097) partner can physically obstruct the reactive sites, leading to a slower reaction rate or incomplete conjugation.[1]
-
Solubility Issues: Dbco is inherently hydrophobic. If your Dbco-labeled molecule or the final conjugate has poor solubility in the reaction buffer, it can precipitate out of the solution, prematurely halting the reaction.
-
Suboptimal Reaction Conditions: Factors such as incorrect pH, inappropriate buffer composition (e.g., presence of sodium azide), low reactant concentrations, or insufficient incubation time can all negatively impact the conjugation efficiency.
-
Incorrect Stoichiometry: An inappropriate molar ratio of the Dbco-amine to the azide-containing molecule can lead to the incomplete consumption of the limiting reagent.
-
Inaccurate Confirmation of Labeling: It is crucial to confirm that both the amine-containing molecule has been successfully labeled with Dbco and that the other molecule possesses an azide group before proceeding with the conjugation reaction.
Question 2: How can I improve the yield of my this compound conjugation reaction?
Answer:
To enhance your conjugation yield, consider the following optimization strategies:
-
Optimize Reagent Handling and Storage:
-
Store this compound and other Dbco reagents at -20°C or -80°C, protected from moisture and light.
-
Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare stock solutions of Dbco-NHS esters in anhydrous DMSO or DMF immediately before use, as they are susceptible to hydrolysis.
-
-
Optimize Reaction Conditions:
-
pH: Maintain a pH between 7 and 9 for the conjugation of Dbco-NHS esters to primary amines. While the SPAAC reaction itself is tolerant to a wide pH range, the initial amine labeling step is pH-dependent.
-
Buffer Selection: Use a non-amine-containing buffer such as PBS (phosphate-buffered saline), HEPES, or borate (B1201080) buffer. Crucially, avoid buffers containing sodium azide , as it will compete with your azide-labeled molecule for reaction with Dbco.
-
Temperature: Reactions are typically performed at room temperature (25°C) or 37°C to increase the reaction rate. For sensitive biomolecules, the reaction can be carried out at 4°C, but this will require a longer incubation time.
-
Incubation Time: Reaction times can range from 1 to 24 hours. Longer incubation times can often improve conjugation efficiency, especially for larger molecules or when working at lower temperatures.
-
Concentration: Higher concentrations of both reactants generally lead to more efficient reactions.
-
-
Address Solubility and Steric Hindrance:
-
Co-solvents: If solubility is an issue, a final concentration of up to 20% DMSO or DMF in the reaction mixture can be used. However, be mindful that higher concentrations of organic solvents can denature proteins.
-
PEGylated Dbco Reagents: To mitigate hydrophobicity-induced aggregation and improve solubility, consider using Dbco reagents with integrated polyethylene (B3416737) glycol (PEG) linkers. These linkers also help to reduce steric hindrance.
-
-
Optimize Stoichiometry:
-
A molar excess of one reagent over the other is typically used to drive the reaction to completion. A common starting point is a 1.5 to 3-fold molar excess of the Dbco-containing molecule to the azide-containing molecule, or vice versa, depending on which component is more precious. For antibody-small molecule conjugations, a 7.5-fold molar excess of the azide-labeled partner to the Dbco-labeled protein is recommended as a starting point.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of TFA in this compound?
A1: The trifluoroacetate (B77799) (TFA) salt form of Dbco-amine helps to improve its solubility and stability as a solid. However, high concentrations of TFA during peptide cleavage from a resin can lead to the degradation of the Dbco moiety. It is crucial to neutralize the TFA and adjust the pH before proceeding with the conjugation reaction.
Q2: How can I confirm that my protein or peptide is successfully labeled with Dbco?
A2: The degree of labeling (DOL), which is the number of Dbco molecules per protein/peptide molecule, can be determined using UV-Vis spectrophotometry. Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at approximately 309 nm (for the Dbco group).
Q3: Can I use sodium azide as a preservative in my buffers?
A3: No. Sodium azide will react with the Dbco reagent, competing with your azide-labeled molecule and significantly reducing the yield of your desired conjugate.
Q4: My Dbco-labeled antibody precipitates upon storage. How can I prevent this?
A4: Precipitation is often caused by the hydrophobicity of the Dbco group, leading to aggregation. To prevent this, consider the following:
-
Use a lower molar excess of the Dbco-NHS ester during the labeling reaction to reduce the degree of labeling.
-
Utilize Dbco reagents containing hydrophilic PEG linkers.
-
Optimize your storage buffer by screening different pH values and excipients.
-
Store the purified conjugate at 4°C for short-term storage or at -20°C or -80°C for long-term storage, potentially with a cryoprotectant.
Quantitative Data Summary
The following tables summarize key quantitative data to guide the optimization of your this compound conjugation reactions.
Table 1: Effect of Reaction Conditions on SPAAC Reaction Rates
| Parameter | Condition | Effect on Reaction Rate | Citation(s) |
| pH | Higher pH (up to ~8.5) | Generally increases the rate | |
| Temperature | 37°C vs. 25°C | Higher temperature increases the rate | |
| Buffer | HEPES (pH 7) vs. PBS (pH 7) | HEPES can result in a higher rate constant | |
| Co-solvent | Presence of organic co-solvents (e.g., DMSO) | Can impact reaction rates; should be optimized |
Table 2: Recommended Molar Excess of Reagents for Conjugation
| Application | Recommended Molar Excess | Citation(s) |
| General Protein Conjugation | 1.5 - 3 fold excess of one reagent | |
| Antibody-Small Molecule Conjugation | 7.5 fold excess of azide-labeled molecule | |
| Peptide Labeling (Dbco-acid activation) | 10 - 20 fold excess of Dbco linker | |
| Antibody Labeling (Dbco-NHS ester) | 20 - 30 fold excess of Dbco-NHS ester |
Experimental Protocols
Protocol 1: Labeling of an Amine-Containing Protein with Dbco-NHS Ester
This protocol outlines the general procedure for labeling a protein with a primary amine (e.g., lysine (B10760008) side chains, N-terminus) using a Dbco-NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at 1-10 mg/mL.
-
Dbco-NHS ester.
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or other purification system (e.g., spin column, dialysis cassette).
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange.
-
Prepare the Dbco-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of Dbco-NHS ester in anhydrous DMSO or DMF.
-
Antibody Labeling Reaction: Add a 20-30 fold molar excess of the 10 mM Dbco-NHS ester solution to the protein solution. Ensure the final concentration of the organic solvent is below 20%.
-
Incubation: Incubate the reaction for 60 minutes at room temperature or 2 hours on ice.
-
Quench the Reaction: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction and quench any unreacted NHS ester. Incubate for 15 minutes at room temperature.
-
Purify the Dbco-labeled Protein: Remove the excess, unreacted Dbco-NHS ester and the quenching agent using a desalting column, spin filtration, or dialysis against the desired storage buffer.
-
Characterization (Optional but Recommended): Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm and ~309 nm.
Protocol 2: Copper-Free Click Chemistry Conjugation
This protocol describes the reaction between a Dbco-labeled molecule and an azide-functionalized molecule.
Materials:
-
Purified Dbco-labeled molecule.
-
Azide-functionalized molecule.
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Prepare Reactants: Dissolve the azide-containing molecule in the reaction buffer.
-
Conjugation Reaction: Add the Dbco-labeled molecule to the azide-containing molecule. A 1.5-3 fold molar excess of one component is often used.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. Higher temperatures (up to 37°C) can be used to accelerate the reaction.
-
Purification: Purify the final conjugate using a suitable method such as size-exclusion chromatography (SEC), affinity chromatography, or dialysis to remove any unreacted starting materials.
-
Analysis: Analyze the final conjugate by methods such as SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation.
Visualizations
Caption: A troubleshooting workflow for low yield in this compound conjugation reactions.
Caption: A general experimental workflow for Dbco-Amine conjugation.
References
Technical Support Center: Troubleshooting Dbco-Amine TFA Solubility in Aqueous Buffers
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for solubility issues encountered with Dbco-Amine TFA in aqueous buffers during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous buffer?
A1: Precipitation of this compound in aqueous buffers is a common issue that can arise from several factors:
-
Inherent Hydrophobicity: The dibenzocyclooctyne (DBCO) core is inherently hydrophobic. While the trifluoroacetate (B77799) (TFA) salt form is intended to improve solubility, it may not be sufficient to overcome the hydrophobicity of the core molecule in purely aqueous solutions, especially at higher concentrations.
-
Buffer pH: The pH of your buffer can significantly impact the solubility of this compound. The primary amine group has a pKa that, if the buffer pH is near or above, will result in a less protonated and consequently less soluble species. While the TFA salt helps, the equilibrium can still be shifted.
-
Buffer Composition: Certain salts or buffer components can interact with the this compound, leading to decreased solubility through salting-out effects.
-
Concentration: The concentration of this compound may exceed its solubility limit in the chosen aqueous buffer.
Q2: How does the TFA salt affect the solubility and reactivity of Dbco-Amine?
A2: The trifluoroacetate (TFA) salt is formed with the primary amine group of the Dbco-Amine. This salt form generally enhances the compound's stability and solubility in various solvents compared to the freebase form.[1] However, it's important to consider two main points:
-
pH Considerations: When dissolved in a neutral buffer, the TFA salt will result in a slightly acidic solution. It is crucial to ensure your final reaction buffer has the desired pH after the addition of the this compound solution.
-
Amine Reactivity: For amide bond formation with an activated carboxylic acid (e.g., an NHS ester), the primary amine needs to be in its unprotonated, nucleophilic form. If the pH is too low, the amine will be protonated (-NH3+), rendering it unreactive.[2] Therefore, a buffer with a pH between 7 and 9 is typically recommended to balance amine reactivity and minimize hydrolysis of the activated ester.[3]
Q3: Can I use organic co-solvents to improve the solubility of this compound? What are the recommended co-solvents and concentrations?
A3: Yes, using a water-miscible organic co-solvent is a highly recommended and common practice to improve the solubility of this compound.
-
Recommended Co-solvents: Dimethylsulfoxide (DMSO) and N,N-dimethylformamide (DMF) are the most commonly recommended organic solvents for dissolving this compound before adding it to your aqueous reaction buffer.[4]
-
Working Concentrations: It is best practice to prepare a concentrated stock solution of this compound in 100% DMSO or DMF. This stock solution can then be added to the aqueous reaction buffer in a small volume to reach the final desired concentration. Most proteins can tolerate a final concentration of 10-15% DMSO or DMF without precipitating.[5] Always add the organic solvent containing the dissolved this compound to the aqueous buffer and not the other way around.
Q4: My this compound appears to be dissolving, but I am seeing low conjugation efficiency. Could this be a solubility issue?
A4: Yes, poor conjugation efficiency can be a manifestation of solubility issues, even if visible precipitation is not observed. Micro-precipitates or aggregation of the this compound can reduce the effective concentration of the reagent available to react with your target molecule. Additionally, the DBCO group is sensitive to strongly acidic conditions (pH < 5) and can undergo an inactivating rearrangement.[4][6][7][8] While the TFA salt itself is not typically strong enough to cause this, it is a point to be aware of if your buffer conditions are acidic.
Q5: Are there alternative forms of Dbco-Amine that offer better aqueous solubility?
A5: Yes, for applications requiring high concentrations in purely aqueous systems, several alternatives with improved solubility are available:
-
PEGylated Dbco-Amine: These versions incorporate polyethylene (B3416737) glycol (PEG) spacers of varying lengths. The hydrophilic PEG chains significantly increase the water solubility of the entire molecule.[9][10]
-
Sulfo-Dbco-Amine: This variant includes a sulfonated group, which is highly hydrophilic and greatly improves water solubility.[11]
Quantitative Data Summary
| Parameter | Recommended Condition | Notes |
| Working pH for Amide Coupling | 7.0 - 9.0 | Balances amine nucleophilicity and NHS ester hydrolysis.[3] |
| Recommended Co-solvents | DMSO, DMF | Prepare a concentrated stock solution in 100% co-solvent.[4] |
| Final Co-solvent Concentration | < 15% (v/v) | Higher concentrations may denature or precipitate proteins.[5] |
| pH to Avoid for DBCO stability | < 5.0 | Risk of acid-mediated rearrangement of the DBCO moiety.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Add a calculated volume of anhydrous DMSO or DMF to the vial to create a concentrated stock solution (e.g., 10 mM).
-
Vortex or gently sonicate the vial until all the solid is completely dissolved.
-
Store the stock solution at -20°C, protected from light and moisture.
Protocol 2: General Procedure for Bioconjugation in an Aqueous Buffer with a Co-solvent
-
Prepare your protein or other biomolecule in an appropriate amine-free buffer (e.g., PBS, HEPES) at the desired pH (typically 7.2 - 8.5).
-
Calculate the volume of the this compound stock solution needed to achieve the desired molar excess in your reaction.
-
Slowly add the calculated volume of the this compound stock solution to the buffered biomolecule solution while gently vortexing. Ensure the final concentration of the organic co-solvent is within the tolerated range for your biomolecule (typically ≤ 15%).
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
Proceed with the purification of the conjugated biomolecule to remove excess Dbco-Amine and the reaction byproducts.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. Buy DBCO-PEG24-amine TFA salt [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. interchim.fr [interchim.fr]
- 6. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. chemimpex.com [chemimpex.com]
- 10. DBCO-PEG-amine TFA salt, MW 2,000 | BroadPharm [broadpharm.com]
- 11. Sulfo DBCO-amine, 2028284-70-8 | BroadPharm [broadpharm.com]
Optimizing pH for Dbco-Amine TFA reaction with carboxylic acids
Technical Support Center: DBCO-Amine TFA Reactions
This guide provides detailed information, troubleshooting advice, and protocols for researchers, scientists, and drug development professionals working with the amide coupling of this compound salt to carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting DBCO-Amine with a carboxylic acid?
The reaction to form a stable amide bond between DBCO-Amine and a carboxylic acid is not a single step but a two-stage process, each with its own optimal pH.
-
Carboxylic Acid Activation: This step, typically using a carbodiimide (B86325) reagent like EDC in the presence of an additive like N-hydroxysuccinimide (NHS), is most efficient in a slightly acidic environment, typically pH 5.5 to 6.0 .[1] This pH range minimizes the hydrolysis of the activating agents and the resulting active ester intermediate.
-
Amide Bond Formation (Coupling): The activated carboxylic acid (e.g., an NHS-ester) then reacts with the primary amine of the DBCO molecule. This nucleophilic attack is favored when the amine is deprotonated and thus most effective at a neutral to slightly basic pH, generally in the range of pH 7.2 to 8.5 .[1][2][3]
Q2: How does the Trifluoroacetic Acid (TFA) salt of DBCO-Amine affect the reaction?
DBCO-Amine is often supplied as a TFA salt, meaning the primary amine group is protonated (-NH3+). In this state, it is not nucleophilic and will not react with the activated carboxylic acid. To enable the reaction, a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), must be added to the reaction mixture.[4] The base serves two purposes: it neutralizes the TFA salt and raises the pH of the reaction medium to the optimal range (7.2-8.5) for the coupling step.
Q3: What are the most common coupling reagents for this reaction in a research setting?
For bioconjugation in aqueous solutions, the most common method is the use of a water-soluble carbodiimide, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1] The EDC activates the carboxylic acid, which then reacts with NHS to form a more stable NHS-ester intermediate. This intermediate is less prone to hydrolysis and reacts efficiently with the primary amine of DBCO.[1]
Q4: Can I perform the activation and coupling steps in a single reaction vessel?
Yes, this is a very common and efficient "one-pot" procedure.[1] The standard workflow involves dissolving the carboxylic acid-containing molecule in an activation buffer (e.g., MES, pH 5.5), adding EDC and NHS, and allowing the activation to proceed for 15-30 minutes at room temperature. Subsequently, this activated mixture is added to a solution of this compound and a suitable base in a coupling buffer (e.g., PBS, pH 7.4).
Q5: What buffers should I avoid during the coupling step?
Avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[2][3] These buffer components will compete with DBCO-Amine for reaction with the activated carboxylic acid, leading to significantly lower yields of the desired conjugate and the formation of unwanted side products. These reagents are, however, useful for quenching the reaction once it is complete.[1] Additionally, avoid any buffers containing sodium azide (B81097), as the azide will react with the DBCO moiety in a click chemistry reaction.[2][3]
Troubleshooting Guide
Issue: Low or No Yield of DBCO-Conjugated Product
| Possible Cause | Explanation & Solution |
| Incorrect pH | The pH may be too low for the coupling step or too high during the activation step. Solution: Prepare fresh buffers and verify their pH immediately before use. Ensure the final pH of the coupling reaction mixture is within the 7.2-8.5 range. |
| Inactive DBCO-Amine | If the TFA salt is not adequately neutralized, the amine remains protonated and non-nucleophilic. Solution: Ensure a sufficient molar excess of a non-nucleophilic base (e.g., DIPEA, TEA) is added to the DBCO-Amine solution to both neutralize the TFA and buffer the reaction in the optimal pH range. |
| Hydrolysis of Activated Ester | The activated intermediate (e.g., NHS-ester) is susceptible to hydrolysis, especially at higher pH values (>8.5) or during long incubation times. Solution: Use the activated carboxylic acid solution immediately after preparation. Perform the coupling reaction within the recommended pH range and timeframe. |
| Competing Nucleophiles | The presence of primary amines (e.g., Tris buffer) in the reaction will consume the activated carboxylic acid. Solution: Use non-amine-containing buffers such as PBS, HEPES, or Borate for the conjugation step.[2][3] |
| Degraded Reagents | EDC and NHS esters are moisture-sensitive and can lose activity over time.[2] Solution: Use fresh, high-quality reagents. Equilibrate reagent vials to room temperature before opening to prevent moisture condensation.[3] |
Data Presentation: Recommended Reaction Parameters
The following table summarizes generally accepted starting conditions for the EDC/NHS coupling of a carboxylic acid to DBCO-Amine. Optimization may be required for specific molecules.
| Parameter | Recommended Range | Typical Value | Purpose |
| Activation Buffer pH | 5.5 - 6.5 | 6.0 (MES Buffer) | Optimizes formation and stability of the O-acylisourea intermediate.[1] |
| Coupling Buffer pH | 7.2 - 8.5 | 7.4 (PBS Buffer) | Facilitates deprotonation of the amine for nucleophilic attack.[1][2] |
| Molar Ratio (EDC:Acid) | 1.2:1 to 10:1 | 2:1 - 5:1 | Drives the activation of the carboxylic acid.[1] |
| Molar Ratio (NHS:Acid) | 1:1 to 5:1 | 1.2:1 | Creates a more stable NHS-ester intermediate, improving efficiency.[1] |
| Molar Ratio (Amine:Acid) | 1:1 to 10:1 | 1.5:1 | Ensures efficient capture of the activated acid by the amine.[1] |
Experimental Protocol: General One-Pot Procedure
This protocol describes a general method for conjugating a molecule containing a carboxylic acid to this compound salt.
1. Reagent and Buffer Preparation:
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.
- Coupling Buffer: 100 mM Phosphate-Buffered Saline (PBS), pH 7.4.
- Carboxylic Acid Solution: Prepare a 1-10 mg/mL solution of your molecule in Activation Buffer.
- This compound Solution: Prepare a 10 mM stock solution in a dry, water-miscible organic solvent like DMSO or DMF.
- EDC and NHS Solutions: Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO or water. Prepare these fresh immediately before use.
- Base: N,N-Diisopropylethylamine (DIPEA).
- Quenching Solution: 1 M Tris-HCl, pH 8.0.
2. Carboxylic Acid Activation: a. To your Carboxylic Acid Solution, add the EDC solution to a final molar excess of 5-fold relative to the acid. b. Immediately add the NHS solution to a final molar excess of 2-fold relative to the acid. c. Mix gently and incubate at room temperature for 15-30 minutes.
3. Amine Preparation and Coupling Reaction: a. In a separate tube, dilute the required amount of this compound stock into the Coupling Buffer. Aim for a 1.5-fold molar excess relative to the starting amount of carboxylic acid. b. Add DIPEA to neutralize the TFA salt and adjust the pH. A 2 to 3-fold molar excess of DIPEA relative to the this compound is a good starting point. c. Add the activated carboxylic acid mixture from step 2c directly to the DBCO-Amine solution from step 3b. d. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
4. Quenching and Purification: a. Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM.[1] Incubate for 15-30 minutes. b. Purify the DBCO-conjugate from excess reagents and byproducts using an appropriate method such as size exclusion chromatography (e.g., desalting column) or dialysis.[1]
Mandatory Visualization
Caption: Workflow for pH-optimized amide coupling of DBCO-Amine to a carboxylic acid.
References
Preventing non-specific binding in Dbco-Amine TFA antibody labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Dbco-Amine TFA antibody labeling, with a primary focus on preventing non-specific binding.
Troubleshooting Guide
This section addresses specific issues that may arise during your this compound antibody labeling experiments.
Issue 1: High Non-Specific Binding of the Labeled Antibody
Non-specific binding can manifest as high background signals in downstream applications, leading to inaccurate results. The primary causes are often related to hydrophobic and electrostatic interactions.
| Possible Cause | Recommended Solution |
| Hydrophobic Interactions | The dibenzocyclooctyne (DBCO) group is inherently hydrophobic, which can lead to non-specific binding of the labeled antibody to other proteins or surfaces.[1] |
| Use PEGylated DBCO Reagents: Incorporate a hydrophilic polyethylene (B3416737) glycol (PEG) spacer between the DBCO moiety and the amine-reactive group. This increases the overall hydrophilicity of the conjugate and reduces non-specific hydrophobic interactions.[1] | |
| Electrostatic Interactions | Charged patches on the antibody surface can interact with other charged molecules, leading to non-specific binding. |
| Optimize Buffer Conditions: Adjust the pH and ionic strength of your buffers. Increasing the salt concentration (e.g., with 150 mM NaCl) can help shield electrostatic interactions. The optimal pH will depend on the isoelectric point of your specific antibody.[1] | |
| Antibody Aggregation | The labeling process, particularly with hydrophobic DBCO reagents, can induce antibody aggregation. These aggregates can exhibit high non-specific binding. |
| Optimize Molar Ratio: Use the lowest effective molar excess of the this compound reagent to achieve the desired degree of labeling without causing excessive modification that can lead to aggregation. A molar excess of 5 to 10 moles of DBCO per mole of antibody is often a good starting point.[1][2] | |
| Purification: Employ size-exclusion chromatography (SEC) to effectively remove aggregates from your final labeled antibody preparation.[1] | |
| Residual Unconjugated Dbco Reagent | Free, unreacted this compound in the antibody solution can bind non-specifically to other components in your assay. |
| Thorough Purification: Ensure the complete removal of unconjugated DBCO reagent after the labeling reaction. Methods like dialysis, spin desalting columns, or tangential flow filtration (TFF) are effective for this purpose.[1][3][4] |
Issue 2: Low Labeling Efficiency
Achieving a sufficient degree of labeling (DOL) is critical for the success of subsequent experiments.
| Possible Cause | Recommended Solution |
| Suboptimal Reaction Buffer | The pH and composition of the reaction buffer are crucial for the efficiency of the amine-labeling reaction. |
| Use Amine-Free Buffers at Optimal pH: Perform the conjugation in a non-amine-containing buffer, such as phosphate-buffered saline (PBS), at a pH of 7-9.[5][6] Buffers containing primary amines like Tris will compete with the antibody for reaction with the NHS ester of the activated Dbco-Amine. | |
| Hydrolysis of Activated Dbco-Amine | If using an NHS-ester activated form of Dbco-Amine, it can be susceptible to hydrolysis, rendering it inactive. |
| Prepare Reagents Fresh: Dissolve the DBCO-NHS ester in an anhydrous solvent like DMSO or DMF immediately before use.[5] Avoid prolonged exposure to moisture. | |
| Insufficient Molar Ratio of Dbco Reagent | Too little this compound will result in a low degree of labeling. |
| Optimize Molar Excess: Systematically test different molar excesses of the DBCO reagent to find the optimal ratio for your specific antibody. A common starting point is a 20-30 fold molar excess of DBCO-NHS ester to the antibody.[7] | |
| Presence of Competing Amines | Other proteins (e.g., BSA) or buffer components with primary amines will compete with the antibody for labeling. |
| Purify the Antibody: Ensure your antibody solution is free from carrier proteins like BSA and gelatin before starting the conjugation reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to antibody for labeling?
A1: The optimal molar ratio can vary depending on the specific antibody and the desired degree of labeling. A good starting point is a 5 to 10-fold molar excess of DBCO reagent per mole of antibody.[1][2] However, for initial labeling with DBCO-NHS esters, a 20 to 30-fold molar excess is often recommended.[7] It is advisable to perform a titration experiment to determine the optimal ratio for your specific application, balancing labeling efficiency with the risk of antibody aggregation and loss of function.
Q2: How can I remove unconjugated this compound after the labeling reaction?
A2: Several methods are effective for purifying your DBCO-labeled antibody:
-
Size-Exclusion Chromatography (SEC): This is an excellent method for removing both small molecule impurities and larger antibody aggregates.[1]
-
Spin Desalting Columns: These are convenient for rapid removal of excess, unreacted DBCO reagent.[1][4]
-
Dialysis: A simple and effective method for removing small molecules.[1][3]
-
Tangential Flow Filtration (TFF): A scalable method that is highly efficient for buffer exchange and removal of small molecule impurities.[1]
Q3: What is the role of the TFA salt in this compound, and can it affect my experiment?
A3: The trifluoroacetic acid (TFA) is a counterion that is often present from the purification of the Dbco-Amine reagent by reversed-phase HPLC.[8] While typically present in small amounts, residual TFA in the final peptide or small molecule product can potentially alter the biological and physico-chemical properties of the molecule.[9] In sensitive applications, it may be necessary to exchange the TFA counter-ion for a more biologically compatible one, such as hydrochloride.[9]
Q4: How can I determine the degree of labeling (DOL) of my Dbco-labeled antibody?
A4: The DOL can be determined using UV-Vis spectrophotometry. Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and at approximately 309 nm (the characteristic absorbance peak for DBCO). The ratio of these absorbances, corrected for the extinction coefficients of the antibody and DBCO, can be used to calculate the average number of DBCO molecules per antibody.[4][10][11]
Q5: Can I store my DBCO-labeled antibody?
A5: DBCO-functionalized antibodies can be stored at -20°C for up to a month. However, it's important to note that the reactivity of the DBCO group can diminish over time. For optimal performance in subsequent click chemistry reactions, it is best to use the labeled antibody as soon as possible after preparation.
Experimental Protocols
Protocol: Antibody Labeling with DBCO-NHS Ester
This protocol outlines the general steps for labeling an antibody with a DBCO-NHS ester, which is a common activated form of Dbco-Amine.
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-5 mg/mL.[7]
-
If the antibody solution contains carrier proteins like BSA or gelatin, remove them using an appropriate purification method.
-
-
DBCO-NHS Ester Preparation:
-
Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[7]
-
-
Conjugation Reaction:
-
Add a 20 to 30-fold molar excess of the 10 mM DBCO-NHS ester solution to the antibody solution.[7] The final concentration of DMSO should ideally be below 15% to prevent antibody precipitation.[7]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice with gentle mixing.[7]
-
-
Quenching the Reaction:
-
Purification:
-
Characterization:
Visualizations
Caption: Workflow for this compound antibody labeling.
Caption: Causes and prevention of non-specific binding.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. interchim.fr [interchim.fr]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. benchchem.com [benchchem.com]
- 8. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. The influence of degree of labelling upon cellular internalisation of antibody-cell penetrating peptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody Quantum Dot Conjugates Developed via Copper-free Click Chemistry for Rapid Analysis of Biological Samples Using a Microfluidic Microsphere Array System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Biomolecule-DBCO Conjugates
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of unreacted DBCO-Amine TFA from a conjugation mixture.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of your DBCO-conjugated biomolecule.
Problem 1: Low recovery of the conjugated biomolecule after purification.
-
Possible Causes:
-
Aggregation: The hydrophobicity of the DBCO molecule can lead to the aggregation of the conjugated biomolecule, resulting in its loss during purification steps.[1]
-
Non-specific Binding: The conjugate may bind to the purification column matrix or membrane, leading to reduced yield.[1]
-
Precipitation: High concentrations of the biomolecule or the DBCO reagent can lead to precipitation.[1]
-
Suboptimal Purification Method: The chosen method may not be suitable for the specific biomolecule-DBCO conjugate.[1]
-
-
Solutions:
-
Optimize Molar Ratio: To minimize hydrophobicity-induced aggregation, consider using a lower molar excess of the DBCO reagent during the conjugation reaction.[1]
-
Use PEGylated DBCO Reagents: Incorporating a polyethylene (B3416737) glycol (PEG) spacer can increase the hydrophilicity of the reagent and reduce the aggregation of the final conjugate.[1]
-
Screen Purification Media: Test various size-exclusion chromatography (SEC) resins or dialysis membranes to find one with minimal non-specific binding for your specific conjugate.[1]
-
Adjust Buffer Conditions: Ensure that the pH and ionic strength of the purification buffers are optimized for the stability of your biomolecule.[1]
-
Problem 2: Incomplete removal of unreacted this compound.
-
Possible Causes:
-
Incorrect Column Choice (for SEC/Desalting): The pore size of the size-exclusion chromatography column may not be appropriate for efficiently separating the small this compound molecule from the larger biomolecule conjugate.[1]
-
Insufficient Dialysis Time or Improper Membrane MWCO: The dialysis time may be too short, or the molecular weight cut-off (MWCO) of the dialysis membrane may be too large, allowing for slow or incomplete removal of the small molecule.[2][3]
-
Inefficient TFA Salt Exchange: The trifluoroacetate (B77799) (TFA) counter-ion can strongly interact with positively charged residues on the biomolecule, making its removal by simple buffer exchange less effective.[4]
-
-
Solutions:
-
Select Appropriate MWCO: For dialysis, choose a membrane with a molecular weight cut-off that is significantly smaller than your biomolecule but large enough to allow free passage of this compound.[2][5] For desalting columns, select a resin with a pore size optimized for separating small molecules from your biomolecule of interest.[1][6]
-
Optimize Dialysis/Buffer Exchange: Increase the dialysis time and perform multiple buffer changes to ensure equilibrium is reached and the concentration of the unreacted reagent is minimized.[5][7]
-
Consider Alternative Purification Methods: For persistent TFA contamination, methods like ion-exchange chromatography or reverse-phase HPLC may be more effective.[8][9] Lyophilization from a dilute HCl solution can also be employed to exchange TFA for a different counter-ion.[9][10]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted this compound from a conjugation mixture?
The most common methods leverage the size difference between the large biomolecule conjugate and the small unreacted this compound molecule. These include:
-
Size-Exclusion Chromatography (SEC) / Desalting: This technique, often performed using spin columns, separates molecules based on their size. The larger conjugate elutes first, while the smaller unreacted DBCO reagent is retained and elutes later.[6][11]
-
Dialysis: This method uses a semi-permeable membrane to separate molecules based on size. The conjugation mixture is placed in a dialysis bag or cassette with a specific molecular weight cut-off (MWCO), and the smaller unreacted DBCO molecules diffuse out into a larger volume of buffer.[2][3][6]
-
Tangential Flow Filtration (TFF): TFF is a highly effective and scalable method for removing small molecule impurities and for buffer exchange.[1]
-
High-Performance Liquid Chromatography (HPLC): Techniques like reverse-phase (RP-HPLC), size-exclusion (SEC-HPLC), and ion-exchange (IEX-HPLC) can provide high-resolution separation of the conjugate from unreacted reagents and other impurities.[8][12]
Q2: How do I choose the right purification method for my application?
The choice of method depends on factors such as the scale of your experiment, the required purity of the final product, and the equipment available.
-
For rapid, small-scale purification, desalting spin columns are a convenient option.[1][13]
-
For gentle purification of sensitive biomolecules, dialysis is a good choice, although it is a slower process.[2]
-
For high-purity applications, such as the preparation of therapeutic antibody-drug conjugates (ADCs), HPLC is often the preferred method due to its high resolving power.[8][12][]
Q3: Can I store my DBCO-functionalized biomolecule after purification?
DBCO-functionalized antibodies can be stored at -20°C for up to a month. However, the reactivity of the DBCO group can decrease over time due to oxidation and hydration of the triple bond.[1][13][15] For optimal results in subsequent click chemistry reactions, it is recommended to use the purified DBCO-labeled biomolecule as soon as possible.
Q4: How can I confirm that the unreacted this compound has been removed?
The removal of unreacted this compound can be monitored using analytical techniques such as:
-
Reverse-Phase HPLC (RP-HPLC): This method can separate the hydrophobic DBCO-Amine from the more polar biomolecule conjugate.
-
Mass Spectrometry (MS): MS can be used to confirm the mass of the purified conjugate and the absence of the small molecule impurity.
Quantitative Data Summary
| Parameter | Method | Typical Values/Ranges | Notes |
| Molecular Weight Cut-Off (MWCO) | Dialysis | 3 kDa - 20 kDa | Choose a MWCO that is at least 10-20 times smaller than the molecular weight of your biomolecule. |
| Desalting Column Cut-Off | Size-Exclusion Chromatography | 5 kDa - 40 kDa | Select a cut-off that allows for the separation of your biomolecule from small molecules. |
| HPLC Column Type | HPLC | C4, C8, C18 (RP-HPLC); Appropriate pore size for SEC-HPLC | The choice of column depends on the properties of the biomolecule and the desired separation mechanism.[8] |
| Molar Excess of DBCO Reagent | Conjugation Reaction | 5 to 20-fold molar excess | Optimization is often required to achieve sufficient labeling while minimizing aggregation.[1][13] |
Experimental Protocol: Removal of Unreacted this compound using a Desalting Spin Column
This protocol provides a general procedure for the rapid removal of unreacted this compound from a protein conjugation mixture using a commercially available desalting spin column.
Materials:
-
DBCO-conjugated protein mixture
-
Desalting spin column (choose a column with an appropriate molecular weight cut-off for your protein)
-
Collection tubes
-
Buffer for exchange (e.g., PBS)
-
Microcentrifuge
Procedure:
-
Prepare the Desalting Column:
-
Remove the column's bottom closure and place it in a collection tube.
-
Centrifuge the column according to the manufacturer's instructions to remove the storage buffer.
-
-
Equilibrate the Column:
-
Add the desired exchange buffer to the top of the resin bed.
-
Centrifuge again to remove the equilibration buffer. Repeat this step 2-3 times to ensure complete buffer exchange.
-
-
Load the Sample:
-
Discard the flow-through from the equilibration steps.
-
Place the spin column in a new, clean collection tube.
-
Slowly apply the conjugation reaction mixture to the center of the resin bed.
-
-
Elute the Purified Conjugate:
-
Centrifuge the column according to the manufacturer's protocol. The purified, desalted protein conjugate will be collected in the tube. The smaller, unreacted this compound will be retained in the column resin.
-
-
Quantify and Store:
-
Determine the concentration of the purified protein conjugate using a suitable method (e.g., absorbance at 280 nm).
-
Store the purified conjugate at the appropriate temperature. For short-term storage, 4°C is often suitable, while for longer-term storage, -20°C or -80°C is recommended.
-
Visualizations
Caption: Workflow for the removal of unreacted this compound.
Caption: Troubleshooting logic for DBCO-conjugate purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 3. Dialysis and concentration of protein solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 7. quora.com [quora.com]
- 8. cellmosaic.com [cellmosaic.com]
- 9. benchchem.com [benchchem.com]
- 10. lifetein.com [lifetein.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. benchchem.com [benchchem.com]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 15. broadpharm.com [broadpharm.com]
Side reactions of Dbco-Amine TFA and how to avoid them
Welcome to the technical support center for DBCO-Amine TFA and related DBCO reagents. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and avoid common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a bifunctional chemical modification reagent. It contains a dibenzocyclooctyne (DBCO) group and a primary amine group, supplied as a trifluoroacetate (B77799) (TFA) salt. Its primary application is in bioconjugation via "click chemistry."[1][2][3] The DBCO group reacts specifically and efficiently with azide-functionalized molecules through a copper-free reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[4] The primary amine allows for the conjugation of the DBCO moiety to biomolecules or surfaces containing electrophilic groups, such as N-hydroxysuccinimide (NHS) esters or isothiocyanates.
Q2: What are the most common side reactions associated with the DBCO group?
While the SPAAC reaction is highly specific, the DBCO group can be susceptible to certain side reactions under suboptimal conditions:
-
Acid-Mediated Rearrangement: Strong acidic conditions, particularly the high concentrations of trifluoroacetic acid (TFA) used for peptide cleavage from a resin (e.g., 95% TFA), can cause an inactivating rearrangement of the DBCO ring. This rearrangement renders the DBCO group unable to react with azides.
-
Hydrolysis/Degradation in Aqueous Buffers: Although generally stable in aqueous buffers between pH 6 and 9, prolonged incubation can lead to a gradual loss of reactivity. This may be due to slow oxidation or the addition of water across the strained alkyne bond. One study noted that a DBCO-modified antibody lost approximately 3-5% of its reactivity over four weeks when stored at 4°C.
-
Reaction with Thiols: While the reaction with azides is significantly faster and more specific, some strained alkynes have been reported to react with free thiols or thiyl radicals, especially under certain conditions. For long-term storage of DBCO-modified molecules, buffers containing thiols should be avoided.
Q3: How does pH affect the stability of the DBCO group?
The DBCO group is most stable in the neutral to slightly basic pH range (pH 6-9) typically used for bioconjugation. Strongly acidic conditions (pH < 5) should be avoided as they can catalyze the degradation and rearrangement of the DBCO ring. While stable at slightly basic pH, be aware that other functional groups on your molecule, like NHS esters, are highly susceptible to hydrolysis at higher pH values (pH > 8.5).
Q4: How should I store and handle this compound and its solutions?
Proper storage and handling are critical to maintaining the reactivity of DBCO reagents.
-
Solid Reagent: Store this compound as a solid at -20°C in a desiccator, protected from light and moisture.
-
Stock Solutions: Prepare concentrated stock solutions in an anhydrous organic solvent like DMSO or DMF. These stock solutions can be stored at -20°C for several days to a few months, though stability may decrease over time. Avoid repeated freeze-thaw cycles.
-
Aqueous Working Solutions: It is highly recommended to prepare aqueous working solutions fresh on the day of the experiment to minimize degradation.
Troubleshooting Guide: Low Conjugation Yield
Low yield is a common issue in bioconjugation experiments. The following guide will help you troubleshoot potential causes.
| Observation | Possible Cause | Recommended Action |
| Low or No Labeling of the First Molecule | Hydrolysis of the activated ester (e.g., NHS ester) on the molecule intended to react with DBCO-Amine. | Ensure anhydrous conditions when preparing and handling activated esters. Avoid amine-containing buffers (e.g., Tris) during the labeling step. Perform the reaction promptly after preparing solutions. |
| Inactive this compound reagent due to improper storage. | Purchase fresh reagent. Always store the solid reagent at -20°C under dry conditions and protected from light. Prepare stock solutions in anhydrous DMSO and use them within a reasonable timeframe. | |
| Low or No Final Conjugate (Click Reaction Failure) | DBCO group was degraded or rearranged. | Avoid exposing the DBCO-labeled molecule to strong acids or prolonged storage in aqueous buffers. Confirm the integrity of the DBCO group via analytical methods like HPLC or mass spectrometry if possible. |
| Presence of interfering substances in the buffer. | Ensure buffers are free of azides (e.g., sodium azide), which will compete with your azide-tagged molecule. Remove any excess quenching reagents (like Tris or glycine) from the initial labeling step before proceeding to the click reaction. | |
| Suboptimal click reaction conditions. | Optimize the molar ratio of DBCO- and azide-containing molecules; a 1.5 to 3-fold molar excess of one component is often recommended. Increase the incubation time (reactions can run from 4 to 24 hours) or perform the reaction at a slightly elevated temperature (e.g., 37°C) to improve efficiency. | |
| Inefficient purification. | Choose a purification method (e.g., size exclusion chromatography, dialysis) appropriate for your molecules to effectively separate the final conjugate from unreacted starting materials. |
Quantitative Data Summary
The stability of a DBCO-functionalized molecule is dependent on the specific conditions. Below is a summary of stability data for a DBCO-PEG-acid conjugate in aqueous solutions, which provides a general guideline for DBCO stability.
| pH | Temperature | Time | Remaining Purity | Notes |
| 5.0 | 25°C | 24 hours | 85 - 90% | Potential for slow acid-mediated degradation of the DBCO group. |
| 7.4 (PBS) | 4°C | 48 hours | >95% | Optimal condition for short-term storage of working solutions. |
| 7.4 (PBS) | 25°C | 24 hours | 90 - 95% | Good stability for typical room temperature reaction times. |
| 7.4 (PBS) | 37°C | 24 hours | 80 - 85% | Increased temperature can accelerate the rate of degradation. |
| 8.5 | 25°C | 24 hours | 90 - 95% | Generally stable, but higher pH can increase the rate of hydrolysis for other functional groups (e.g., esters). |
Experimental Protocols & Visualizations
Protocol 1: General Two-Step Protein Conjugation via DBCO-Amine
This protocol outlines the general steps for first activating a protein with an NHS ester and then conjugating it to an azide-modified molecule using DBCO-Amine.
Step 1: Reaction of DBCO-Amine with an NHS-ester activated protein.
-
Buffer Preparation: Prepare a non-amine-containing buffer at pH 7.2-8.0, such as 1X PBS (Phosphate-Buffered Saline).
-
Protein Preparation: Dissolve the protein containing the NHS-ester in the reaction buffer.
-
DBCO-Amine Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to create a 10 mM stock solution.
-
Reaction: Add a 10-20 fold molar excess of the DBCO-Amine solution to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Remove excess, unreacted DBCO-Amine using a desalting column or dialysis.
Step 2: Copper-Free Click Reaction with an Azide-Modified Molecule.
-
Molecule Preparation: Dissolve the azide-modified molecule in an azide-free buffer (e.g., PBS).
-
Click Reaction: Mix the purified DBCO-labeled protein with a 1.5-3 fold molar excess of the azide-modified molecule.
-
Incubation: Incubate the mixture overnight at 4°C. For larger molecules or lower concentrations, incubation may need to be extended to 24 hours.
-
Final Purification: Purify the final conjugate using an appropriate method (e.g., size exclusion chromatography, affinity chromatography) to remove any unreacted materials.
-
Validation: Validate the final conjugate using methods like SDS-PAGE or mass spectrometry.
Caption: General workflow for a two-step protein conjugation using DBCO-Amine.
Visualization of Side Reactions
The primary desired reaction is the specific cycloaddition with an azide. However, under harsh acidic conditions, the DBCO moiety can rearrange into an inactive isomer.
Caption: Desired SPAAC reaction vs. acid-mediated side reaction of DBCO.
Troubleshooting Workflow
When encountering low final conjugate yield, a systematic approach can help identify the issue.
Caption: Troubleshooting logic for low yield in DBCO conjugation experiments.
References
Impact of buffer choice on Dbco-Amine TFA reaction efficiency
Welcome to the technical support center for Dbco-Amine reagents. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their conjugation experiments involving Dbco-Amine TFA salt.
Frequently Asked Questions (FAQs)
Q1: What is this compound salt, and how does the TFA component affect my reaction?
A1: this compound salt is a dibenzocyclooctyne (DBCO) molecule functionalized with a primary amine, which is supplied as a trifluoroacetic acid (TFA) salt.[1][2] The TFA salt form enhances the stability and solubility of the compound. However, it means the amine group is protonated (NH3+) and the compound is acidic. For the amine to be reactive (as a nucleophile, NH2), a basic or neutral buffer is required to deprotonate it. It is also critical to note that DBCO moieties can undergo an inactivating rearrangement under strongly acidic conditions, such as the high concentrations of TFA (e.g., 95%) used for peptide cleavage from a resin.[3][4] While the small amount of TFA in the salt is not concentrated enough to cause this rearrangement on its own, it underscores the importance of using an appropriate buffer to maintain an optimal pH.
Q2: Which buffers are recommended for reacting Dbco-Amine with NHS esters?
A2: The choice of buffer is critical for efficient conjugation. The reaction of a primary amine with an N-hydroxysuccinimide (NHS) ester, a common strategy to label molecules with DBCO, is most efficient at a pH between 7 and 9.[5][6][7]
Recommended buffers include:
-
Phosphate-Buffered Saline (PBS): Typically at pH 7.2-7.4.[5][6][8]
-
HEPES: A non-amine containing buffer that performs well.[5][6][8]
-
Borate Buffer: A suitable option for maintaining alkaline conditions.[5][6][8]
-
Carbonate/Bicarbonate Buffer: Effective for reactions at a higher pH (around 9).[5][8][9]
Q3: Are there any buffers I should absolutely avoid?
A3: Yes. To ensure maximum reaction efficiency, you must avoid two types of buffers:
-
Amine-Containing Buffers: Buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218) contain primary amines. These will compete with your target molecule for reaction with the NHS ester, significantly reducing the yield of your desired DBCO-labeled product.[5][6][8]
-
Azide-Containing Buffers: Do not use any buffer containing sodium azide (B81097). The azide ions will react with the DBCO group via strain-promoted azide-alkyne cycloaddition (SPAAC), consuming your DBCO reagent.[5][6][7][10]
Q4: I am observing low conjugation efficiency. What are the likely causes related to my buffer and reaction conditions?
A4: Low efficiency is a common issue that can often be resolved by optimizing reaction conditions. Key factors to investigate include:
-
Incorrect pH: If the buffer pH is too low (<7), the amine on your Dbco-Amine will be protonated and not sufficiently nucleophilic to react efficiently with the NHS ester. Conversely, if the pH is too high, the NHS ester can hydrolyze rapidly, reducing its availability.[6][7][11]
-
Suboptimal Buffer Choice: Using a competing buffer like Tris will drastically lower your yield. Ensure your buffer is non-reactive.
-
Low Reagent Concentration: SPAAC reactions are more efficient at higher concentrations.[6][7] If possible, increase the concentration of your reactants. For protein labeling, a concentration of 1-5 mg/mL is a good starting point.[8][12]
-
Insufficient Incubation Time: While some reactions are fast, allowing for longer incubation (4-12 hours or overnight at 4°C) can often improve yields.[6][7][8]
Quantitative Data Summary
The following tables provide quantitative data to guide the optimization of your experiments.
Table 1: Recommended Buffer Conditions for Dbco-Amine Acylation
| Buffer | Recommended pH Range | Comments | Source(s) |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Commonly used, non-interfering. | [5][6][8] |
| HEPES | 7.0 - 8.0 | Excellent buffering capacity, non-interfering. | [5][6][8] |
| Borate | 8.0 - 9.0 | Useful for reactions requiring a more alkaline pH. | [5][6][8] |
| Carbonate/Bicarbonate | 9.0 - 9.5 | Can increase reaction rate but also NHS ester hydrolysis. | [5][8][9] |
Table 2: Impact of Buffer on Second-Order Rate Constants for the Subsequent SPAAC Reaction
This table shows data for the "click" reaction that occurs after your molecule is labeled with DBCO. It demonstrates that buffer choice continues to be a critical factor throughout the entire workflow.
| Buffer (pH) | Reactants | Rate Constant (M⁻¹s⁻¹) | Key Finding | Source(s) |
| HEPES (pH 7) | Sulfo DBCO-amine + Model Azides | 0.55 – 1.22 | Exhibited the highest reaction rates. | [13][14] |
| PBS (pH 7) | Sulfo DBCO-amine + Model Azides | 0.32 – 0.85 | Exhibited among the lowest reaction rates. | [13][14] |
| DMEM | Sulfo DBCO-amine + Model Azides | 0.59 – 0.97 | Faster than RPMI. | [13][14] |
| RPMI | Sulfo DBCO-amine + Model Azides | 0.27 – 0.77 | Slower than DMEM. | [13][14] |
Experimental Protocols
Protocol 1: Labeling a Protein with DBCO using an NHS Ester
This protocol describes a general procedure for conjugating a DBCO-NHS ester to a primary amine on a protein.
-
Prepare Protein Sample:
-
Prepare DBCO-NHS Ester Solution:
-
Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF.[6][15]
-
Note: NHS esters are moisture-sensitive. Allow the vial to come to room temperature before opening to prevent condensation.[6][7] Stock solutions in anhydrous solvents can be stored for a few days at -20°C but fresh solutions are recommended.[6][7]
-
-
Antibody Labeling Reaction:
-
Add a 10- to 50-fold molar excess of the DBCO-NHS ester solution to your protein solution.[6][7] The optimal ratio depends on the protein concentration and must be determined empirically.[8]
-
Ensure the final concentration of DMSO or DMF is below 15% to avoid protein precipitation.[10]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[6][7]
-
-
Quench the Reaction:
-
Purify the DBCO-Labeled Protein:
Visual Guides
Caption: Experimental workflow for protein labeling with DBCO-NHS ester.
Caption: Logic diagram for selecting the correct reaction buffer.
References
- 1. This compound salt, 2007915-94-6 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. interchim.fr [interchim.fr]
- 6. click.vectorlabs.com [click.vectorlabs.com]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. glenresearch.com [glenresearch.com]
- 10. benchchem.com [benchchem.com]
- 11. chempep.com [chempep.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. help.lumiprobe.com [help.lumiprobe.com]
Strategies to increase the efficiency of copper-free click chemistry with Dbco-Amine TFA
Welcome to the technical support center for copper-free click chemistry. This guide is designed for researchers, scientists, and drug development professionals working with DBCO-amine TFA and other DBCO reagents. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the efficiency of your strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in copper-free click chemistry?
This compound is a chemical compound featuring a dibenzocyclooctyne (DBCO) group and a primary amine, supplied as a trifluoroacetate (B77799) (TFA) salt.[1][2] The DBCO moiety is a strained alkyne that reacts with azide-functionalized molecules through strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.[3][4][5] This reaction is advantageous for bioconjugation because it is bioorthogonal, meaning it does not interfere with biological processes, and it eliminates the need for cytotoxic copper catalysts. The primary amine on DBCO-amine allows for its conjugation to molecules containing amine-reactive functional groups, such as NHS esters.
Q2: What are the key factors influencing the efficiency of the DBCO-azide reaction?
Several factors can impact the efficiency of your copper-free click reaction:
-
Concentration: Higher concentrations of both the DBCO and azide-containing molecules will lead to a faster reaction rate.
-
Temperature: While reactions can proceed at room temperature, incubation at temperatures up to 37°C can improve efficiency.
-
Stoichiometry: Using a slight molar excess (e.g., 1.5-3 equivalents) of one reagent can help drive the reaction to completion.
-
Solvent: The choice of solvent is critical. While aqueous buffers are common for biomolecule conjugation, organic co-solvents like DMSO or DMF may be needed to dissolve the reagents. However, the percentage of organic solvent should be minimized when working with proteins that could denature.
-
Steric Hindrance: Bulky molecules near the azide (B81097) or DBCO group can impede the reaction.
-
pH: The reaction rate of DBCO with azides is generally tolerant to a wide pH range (pH 5-10).
Q3: My DBCO-containing peptide, synthesized via Fmoc-SPPS, is showing low reactivity. What could be the issue?
DBCO is known to be unstable under the strongly acidic conditions typically used for peptide cleavage from the resin, such as 95% trifluoroacetic acid (TFA). This can lead to an inactivating rearrangement of the DBCO ring structure. While DBCO can tolerate lower concentrations of TFA (<30%), many protecting groups require high TFA concentrations for efficient removal. If you suspect acid-mediated degradation, consider alternative cleavage strategies or protecting the DBCO moiety during cleavage, for instance, with the addition of a copper(I) salt, which can be removed afterward.
Troubleshooting Guide
This section addresses common problems encountered during copper-free click chemistry experiments with DBCO reagents.
Low or No Product Formation
| Potential Cause | Recommended Solution |
| Degradation of DBCO Reagent | DBCO compounds, especially NHS esters, are sensitive to moisture and light. Store them properly under dry, dark conditions, and consider aliquoting to avoid repeated freeze-thaw cycles. For peptides synthesized with DBCO, be aware of its instability in high concentrations of TFA during cleavage. |
| Incorrect Buffer Composition | Avoid using buffers that contain primary amines (e.g., Tris, glycine) if you are working with DBCO-NHS esters, as they will compete for the reaction. Also, ensure your buffers are free of any azide contaminants. |
| Poor Solubility of Reactants | If one or both of your molecules are not fully dissolved, the reaction will be inefficient. A small amount of an organic co-solvent like DMSO or DMF can be added to improve solubility. |
| Steric Hindrance | If the DBCO and azide groups are sterically hindered, the reaction rate will be significantly reduced. Consider designing your molecules with longer linkers to separate the reactive moieties from bulky groups. |
| Inaccurate Quantification of Reactants | Ensure the concentrations of your stock solutions are accurate. If possible, verify the concentration of your biomolecules using a reliable method (e.g., BCA assay for proteins). |
Workflow for Troubleshooting Low Yield
Here is a logical workflow to diagnose the root cause of a low-yield reaction.
Caption: A troubleshooting flowchart for low-yield SPAAC reactions.
Quantitative Data Summary
The efficiency of copper-free click chemistry can be optimized by adjusting several parameters. The tables below provide a summary of typical reaction conditions.
Table 1: General Reaction Parameters
| Parameter | Recommended Range | Notes |
| Temperature | 4°C - 37°C | Higher temperatures generally increase the reaction rate. |
| Reaction Time | 2 - 12 hours | Can be extended to improve yield, sometimes overnight. |
| pH | 5.0 - 10.0 | The reaction is generally tolerant of a wide pH range. |
| DBCO:Azide Molar Ratio | 1.5:1 to 3:1 | A slight excess of one component can drive the reaction. |
Table 2: Second-Order Rate Constants for SPAAC
| Reactants | Rate Constant (k₂) | Notes |
| DBCO derivatives with azides | ~0.1 - 2 M⁻¹s⁻¹ | This is a favorable rate for biological systems without a catalyst. |
| ODIBO with azides | 45 M⁻¹s⁻¹ | ODIBO (oxa-dibenzocyclooctyne) shows improved kinetics. |
Experimental Protocols
Protocol 1: General Procedure for DBCO-Azide Conjugation
This protocol provides a general guideline for the conjugation of a DBCO-containing molecule to an azide-containing molecule.
1. Reagent Preparation:
- Dissolve the azide-containing molecule in a suitable reaction buffer (e.g., PBS, HEPES at pH 7.4) to a final concentration of 1-10 mg/mL.
- Prepare a stock solution of the DBCO-containing molecule (e.g., this compound) in an organic solvent like DMSO or DMF.
2. Reaction Setup:
- In a microcentrifuge tube, add the desired amount of the azide-containing molecule solution.
- Add the DBCO stock solution to the azide solution. A 1.5 to 3-fold molar excess of the DBCO reagent is often recommended.
- If necessary, add a co-solvent to ensure the solubility of all reactants, keeping the final percentage of the organic solvent as low as possible for sensitive biomolecules.
3. Incubation:
- Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. For less efficient reactions, incubation at 37°C can be beneficial.
4. Purification:
- Remove excess, unreacted DBCO and other small molecules using a desalting column, dialysis, or HPLC.
5. Characterization:
- Confirm the successful conjugation by an appropriate method, such as mass spectrometry or HPLC.
Protocol 2: Activation of a Protein with DBCO-NHS Ester
This protocol describes the labeling of a primary amine-containing protein (e.g., an antibody) with a DBCO-NHS ester.
1. Antibody Preparation:
- Ensure the antibody is in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL. If the buffer contains primary amines like Tris, perform a buffer exchange.
2. DBCO-NHS Ester Solution Preparation:
- Immediately before use, prepare a stock solution of DBCO-NHS ester (e.g., 10 mM) in anhydrous DMSO.
3. Labeling Reaction:
- Add the DBCO-NHS ester stock solution to the antibody solution. The molar excess of the NHS ester will depend on the protein concentration:
- For protein concentrations > 5 mg/mL, use a 10-fold molar excess.
- For protein concentrations < 5 mg/mL, use a 20- to 50-fold molar excess.
- Incubate for 1-2 hours at room temperature or overnight at 4°C.
4. Removal of Excess Reagent:
- Purify the DBCO-labeled antibody using a desalting column to remove unreacted DBCO-NHS ester.
5. Click Reaction:
- The purified DBCO-labeled protein is now ready for conjugation to an azide-containing molecule following Protocol 1.
Experimental Workflow Diagram
Caption: A typical workflow for a two-step bioconjugation using SPAAC.
References
Validation & Comparative
A Comparative Analysis of DBCO-Amine TFA and Other DBCO Derivatives in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Reaction Kinetics
The field of bioconjugation has been significantly advanced by the advent of bioorthogonal chemistry, with the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction standing out for its efficiency and biocompatibility. At the core of this reaction are dibenzocyclooctyne (DBCO) derivatives, prized for their high reactivity towards azides without the need for cytotoxic copper catalysts. This guide provides a detailed comparison of the reaction kinetics of DBCO-Amine TFA with other commonly used DBCO derivatives, supported by experimental data to inform the selection of the most appropriate reagent for specific research applications.
The reactivity of DBCO derivatives in SPAAC reactions is quantified by the second-order rate constant (k₂), a higher value of which indicates a faster reaction. This parameter is crucial for applications requiring rapid labeling, especially when dealing with low concentrations of biomolecules. Factors influencing these kinetics include the specific DBCO derivative structure, the electronic properties of the azide (B81097), steric hindrance, and the reaction conditions such as buffer type and pH.[1][2][3]
Quantitative Comparison of Reaction Kinetics
The selection of a DBCO derivative significantly impacts the rate of the SPAAC reaction. While specific kinetic data for DBCO-Amine in its trifluoroacetic acid (TFA) salt form is not extensively published, its reactivity is expected to be comparable to other unconjugated DBCO-amine derivatives. The TFA salt is primarily used to enhance the solubility and stability of the amine compound and is generally not expected to significantly alter the intrinsic reactivity of the DBCO moiety in buffered solutions typically used for bioconjugation.
The following table summarizes the second-order rate constants for various DBCO derivatives, providing a baseline for comparison.
| DBCO Derivative | Reactant Azide | Rate Constant (k₂ M⁻¹s⁻¹) | Key Considerations |
| DBCO Derivatives (General) | Benzyl Azide | ~0.1 - 2.0 | General range for typical DBCO reactions.[1][4] |
| Sulfo-DBCO-Amine | Model Azides | 0.27 - 1.22 | High reactivity due to minimal steric hindrance.[1][3] |
| DBCO-Trastuzumab | Model Azides | Slower than Sulfo-DBCO-amine | Steric hindrance from the large antibody reduces reaction rate.[2] |
| DBCO-PEG5-Trastuzumab | Model Azides | 0.18 - 0.37 | The PEG linker mitigates steric hindrance, leading to faster kinetics compared to the non-PEGylated antibody conjugate.[2][3] |
| DIBO | Benzyl Azide | ~0.3 - 0.7 | Offers robust reactivity.[5] |
| BCN | Benzyl Azide | ~0.06 - 0.1 | Slower kinetics but offers smaller size and lower lipophilicity.[5] |
From the data, it is evident that unconjugated DBCO derivatives like Sulfo-DBCO-amine exhibit the highest reaction rates.[2] When the DBCO moiety is conjugated to large biomolecules such as antibodies, the reaction kinetics can be significantly reduced due to steric hindrance.[2] The incorporation of a polyethylene (B3416737) glycol (PEG) spacer can help to alleviate this effect and improve reaction rates.[2][3] The choice of azide also plays a role, with electron-donating groups on the azide generally leading to faster reactions.[1][3]
Experimental Protocols
Accurate determination of reaction kinetics is essential for comparing the performance of different DBCO derivatives. The most common methods for determining second-order rate constants for SPAAC reactions are UV-Vis spectrophotometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 1: Determination of SPAAC Kinetics using UV-Vis Spectrophotometry
This method is particularly suitable for DBCO derivatives which possess a characteristic UV absorbance that disappears as the reaction proceeds.[1]
-
Instrumentation: A UV-Vis spectrophotometer capable of time-course measurements.
-
Reagents:
-
DBCO derivative of interest (e.g., this compound)
-
Azide-containing molecule
-
Appropriate reaction buffer (e.g., PBS, HEPES). Note: Avoid buffers containing sodium azide as it will compete with the target azide.[1]
-
-
Procedure: a. Determine the maximum absorbance wavelength (λmax) of the DBCO derivative in the chosen buffer (typically around 309 nm).[1] b. Prepare a solution of the DBCO derivative at a known concentration in the reaction buffer. c. Prepare a solution of the azide-containing molecule at a concentration that is in large excess (at least 10-fold) of the DBCO derivative to ensure pseudo-first-order kinetics. d. Place the DBCO solution in a quartz cuvette and measure the initial absorbance at λmax. e. Initiate the reaction by adding the azide solution to the cuvette, mix quickly, and immediately start recording the absorbance at λmax over time until the absorbance value stabilizes.
-
Data Analysis: a. Plot the natural logarithm of the absorbance (ln(A)) versus time. b. The slope of the resulting linear plot is the negative of the pseudo-first-order rate constant (k_obs). c. Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the azide in excess: k₂ = k_obs / [Azide] .[4]
Protocol 2: Determination of SPAAC Kinetics using NMR Spectroscopy
NMR spectroscopy can be used to monitor the disappearance of reactant peaks or the appearance of product peaks over time.[6]
-
Instrumentation: An NMR spectrometer.
-
Reagents:
-
DBCO derivative
-
Azide-containing molecule
-
Deuterated solvent (e.g., DMSO-d6, D2O)
-
Internal standard with a known concentration (e.g., dimethyl sulfone)
-
-
Procedure: a. Prepare stock solutions of the DBCO derivative, azide, and internal standard in the deuterated solvent. b. In an NMR tube, mix the DBCO and azide solutions to known initial concentrations. c. Acquire a spectrum at time zero (t=0). d. Acquire subsequent spectra at regular time intervals.
-
Data Analysis: a. Integrate the signals of a disappearing reactant peak and the stable internal standard peak in each spectrum. b. Calculate the concentration of the reactant at each time point relative to the internal standard. c. Plot the reciprocal of the DBCO concentration (1/[DBCO]) versus time (for second-order kinetics) or the natural logarithm of the concentration (ln[DBCO]) versus time (for pseudo-first-order kinetics). d. The slope of the linear plot will be the rate constant.[6]
Visualizing the Process and Influencing Factors
To further clarify the experimental process and the variables affecting the reaction, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Navigating the Copper-Free Click Chemistry Landscape: A Guide to DBCO-Amine Alternatives
In the realm of bioconjugation, copper-free click chemistry has emerged as an indispensable tool for researchers, scientists, and drug development professionals. Its ability to forge stable covalent bonds under biocompatible conditions has propelled advancements in fields ranging from proteomics and genomics to targeted drug delivery. At the heart of this technology lies the strain-promoted azide-alkyne cycloaddition (SPAAC), a reaction facilitated by strained cyclooctynes. Dibenzocyclooctyne (DBCO) derivatives, particularly DBCO-amine, have been widely adopted for their efficiency in reacting with azide-functionalized molecules.
However, the trifluoroacetic acid (TFA) salt form of DBCO-amine can present challenges, particularly in amide coupling reactions where the TFA can interfere. This guide provides a comprehensive comparison of commercially available alternatives to DBCO-Amine TFA, offering a detailed analysis of their performance based on experimental data. We will explore alternative DBCO derivatives, as well as other classes of reagents for copper-free click chemistry, to equip you with the knowledge to select the optimal tool for your specific research needs.
Alternatives to DBCO-Amine: A Comparative Overview
Beyond the TFA salt of DBCO-amine, a variety of other DBCO derivatives and alternative cyclooctynes are available, each with distinct properties influencing their suitability for different applications. The primary alternatives include DBCO derivatives with different functional groups (acid, NHS ester, maleimide), PEGylated versions for enhanced hydrophilicity, and other strained alkyne scaffolds like bicyclo[6.1.0]nonyne (BCN). Another important class of reagents for copper-free click chemistry involves the inverse-electron-demand Diels-Alder (iEDDA) reaction between trans-cyclooctenes (TCO) and tetrazines, which boasts exceptionally fast kinetics.
Quantitative Performance Data
To facilitate a direct comparison, the following table summarizes key performance parameters for various alternatives to this compound.
| Reagent Class | Specific Reagent Example | Reaction Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| DBCO Derivatives | DBCO-Amine (Free Base) | Azide | ~0.1 - 1.0[1][2] | Direct replacement for TFA salt, avoids amine coupling issues. | May have limited commercial availability compared to the TFA salt. |
| DBCO-Acid | Azide | Similar to DBCO-amine | Versatile for conjugation to amines via EDC/NHS chemistry.[3][4] | Requires activation step before conjugation to amines. | |
| DBCO-NHS Ester | Azide | Similar to DBCO-amine | Directly reactive with primary amines, simplifying conjugation. | Susceptible to hydrolysis in aqueous solutions. | |
| DBCO-Maleimide | Azide | Similar to DBCO-amine | Specifically reactive with thiols (cysteine residues). | Can react with other nucleophiles at higher pH. | |
| PEGylated DBCO | Azide | Similar to non-PEGylated DBCO | Increased hydrophilicity, reduces aggregation of conjugates. | Larger size may introduce steric hindrance in some applications. | |
| BCN Derivatives | BCN | Azide | ~0.002 - 0.07 (with benzyl (B1604629) azide) | Higher stability in the presence of thiols compared to DBCO. | Generally slower reaction kinetics than DBCO. |
| TCO Derivatives | TCO | Tetrazine | >800 (iEDDA reaction) | Extremely fast reaction kinetics (iEDDA). | Primarily used with tetrazine partners (iEDDA), not azides (SPAAC). Can be unstable during long-term storage. |
Chemical Structures and Reaction Pathways
To visualize the key players in copper-free click chemistry, the following diagrams illustrate their chemical structures and the fundamental reaction pathways.
Caption: Key alternative reagents for copper-free click chemistry.
Caption: The two primary copper-free click chemistry reactions.
Experimental Protocols
Detailed and reliable protocols are crucial for successful bioconjugation. Below are representative methodologies for key experiments using alternatives to this compound.
Protocol 1: General Procedure for Protein Labeling with DBCO-NHS Ester
This protocol describes the labeling of a protein with a DBCO-NHS ester, preparing it for subsequent conjugation to an azide-containing molecule.
Materials:
-
Protein solution (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.0)
-
DBCO-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Reagent Preparation: Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF immediately before use.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should be kept below 20% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted DBCO-NHS ester and byproducts using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (typically at 280 nm) and the DBCO group (around 309 nm).
Protocol 2: General Procedure for Protein Labeling with DBCO-Acid using EDC/NHS
This protocol outlines the conjugation of a DBCO-acid to a protein through its primary amines using carbodiimide (B86325) chemistry.
Materials:
-
Protein solution (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.2-7.5)
-
DBCO-Acid
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 5.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Reagent Preparation: Prepare stock solutions of DBCO-acid, EDC, and NHS/Sulfo-NHS in an appropriate solvent (e.g., DMSO for DBCO-acid, Activation Buffer for EDC and NHS).
-
Activation of DBCO-Acid: In a separate tube, mix DBCO-acid with a 1.5 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS in Activation Buffer. Incubate for 15-30 minutes at room temperature to generate the NHS-activated DBCO.
-
Conjugation to Protein: Add the activated DBCO-NHS ester solution to the protein solution in Coupling Buffer. A 10 to 40-fold molar excess of the DBCO-acid to the protein is a common starting point.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add quenching buffer to stop the reaction.
-
Purification: Purify the DBCO-labeled protein using a desalting column.
Protocol 3: General Procedure for Copper-Free Click Chemistry (SPAAC)
This protocol describes the reaction between a DBCO-labeled biomolecule and an azide-functionalized partner.
Materials:
-
DBCO-labeled biomolecule
-
Azide-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: Mix the DBCO-labeled biomolecule and the azide-functionalized molecule in the reaction buffer. A 1.5 to 10-fold molar excess of one component is often used to drive the reaction to completion.
-
Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight. Reactions are typically faster at higher concentrations and temperatures.
-
Purification (Optional): If necessary, purify the final conjugate to remove any unreacted starting materials using an appropriate method such as size-exclusion chromatography.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for a two-step bioconjugation process involving protein labeling with a DBCO reagent followed by a copper-free click reaction.
Caption: A typical workflow for creating a bioconjugate.
Conclusion
The selection of a reagent for copper-free click chemistry extends beyond a simple consideration of reactivity. Factors such as the stability of the linker, the nature of the functional groups on the biomolecules to be conjugated, and the overall experimental conditions must be carefully evaluated. For researchers encountering issues with this compound, a range of excellent alternatives is available.
-
DBCO-Amine (Free Base) offers a direct, trouble-free replacement for applications involving subsequent amide bond formation.
-
DBCO-Acid, DBCO-NHS Ester, and DBCO-Maleimide provide versatile options for targeting different functional groups on biomolecules.
-
PEGylated DBCO reagents are highly recommended for applications where solubility and aggregation are concerns.
-
BCN derivatives present a more stable alternative to DBCO in reducing environments, albeit with slower reaction kinetics.
-
TCO reagents , when used with tetrazine partners in iEDDA reactions, offer unparalleled reaction speeds for applications where rapid conjugation is paramount.
By leveraging the information and protocols provided in this guide, researchers can confidently select the most appropriate tool to advance their scientific endeavors, from fundamental biological studies to the development of next-generation therapeutics and diagnostics.
References
Confirming Success: A Comparative Guide to Validating DBCO-Biomolecule Conjugation
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of biomolecules is paramount. The use of DBCO-Amine TFA in strain-promoted azide-alkyne cycloaddition (SPAAC) or "click chemistry" has become a cornerstone of modern bioconjugation. However, the success of any conjugation strategy hinges on robust analytical methods to confirm that the desired molecular marriage has indeed occurred. This guide provides a comprehensive comparison of the most common techniques used to validate the successful conjugation of this compound to a biomolecule, complete with experimental protocols and supporting data to aid in the selection of the most appropriate method for your research needs.
The covalent attachment of a DBCO (Dibenzocyclooctyne) moiety to a biomolecule, often via an amine linkage, is the first critical step. The subsequent reaction with an azide-modified partner molecule should result in a stable triazole linkage. But how can you be certain of this success? This guide will explore and compare the leading analytical techniques: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, Mass Spectrometry, and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).
Comparative Analysis of Confirmation Techniques
The choice of analytical technique depends on several factors, including the nature of the biomolecule, the required level of detail, and the available instrumentation. While some methods offer a quick qualitative assessment, others provide detailed quantitative data.
| Method | Principle | Information Provided | Advantages | Limitations |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. The hydrophobic DBCO group increases the retention time of the labeled biomolecule.[1][2] | Confirmation of conjugation via retention time shift.[1] Purification of the conjugate. Quantitative analysis of purity. | High resolution and sensitivity.[1] Provides both qualitative and quantitative data.[1] Can be used for purification.[1] | Can be time-consuming to develop methods.[1] May require denaturing conditions for some biomolecules.[2] Requires specialized equipment.[1] |
| UV-Vis Spectroscopy | Measurement of light absorbance. DBCO has a characteristic absorbance peak around 309 nm.[1][3] | Determination of the Degree of Labeling (DOL) by comparing absorbance at 280 nm (protein) and 309 nm (DBCO).[1][2] | Quick and simple.[1] Non-destructive.[1] Uses common laboratory equipment.[1] | Indirect method.[1] Can be affected by other molecules that absorb in the same region.[1] Requires accurate extinction coefficients.[4] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine the precise molecular weight of the biomolecule and its conjugate. | Direct and accurate confirmation of conjugation by detecting the mass increase corresponding to the DBCO-amine moiety.[2][3] Can identify different species (e.g., unconjugated, mono-labeled, multi-labeled).[2][3] | Provides the most accurate determination of molecular weight.[2] Unambiguous confirmation of successful conjugation. | Requires access to a mass spectrometer and expertise in data analysis.[3] Can be a lower throughput technique. |
| SDS-PAGE | Separates proteins based on their molecular weight. | A slight shift in the molecular weight of the conjugated protein compared to the unconjugated protein can indicate successful conjugation.[2][4] | Simple and widely available.[4] Provides a visual confirmation of conjugation.[4] | Low resolution, may not be able to resolve small mass changes. Semi-quantitative at best with densitometry.[4] |
Experimental Workflows and Logical Relationships
To better understand the process, the following diagrams illustrate the general experimental workflow for DBCO conjugation and the logic behind the confirmation methods.
Caption: General workflow for DBCO-amine conjugation to a biomolecule and subsequent confirmation.
Caption: Logical diagram illustrating how different analytical observations lead to the confirmation of successful DBCO conjugation.
Detailed Experimental Protocols
Here are detailed methodologies for the key experiments cited for confirming this compound conjugation.
Protocol 1: Conjugation of DBCO-NHS Ester to a Protein
This protocol describes a general method for labeling a protein with a DBCO-NHS ester, which would be formed from this compound.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
DBCO-NHS ester (freshly prepared 10 mM stock in anhydrous DMSO or DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or size-exclusion chromatography (SEC) system for purification
Procedure:
-
Reaction Setup: Add a 5- to 20-fold molar excess of the 10 mM DBCO-NHS ester stock solution to the protein solution.[2] The final concentration of the organic solvent should be kept below 20%.[2]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[2]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[2] Incubate for an additional 15 minutes at room temperature to hydrolyze any unreacted NHS-ester.[2]
-
Purification: Remove excess, unreacted DBCO reagent using a desalting column or SEC.[2]
Protocol 2: Confirmation by Reverse-Phase HPLC (RP-HPLC)
Instrumentation and Columns:
-
A standard HPLC system equipped with a UV detector.
-
A C4, C8, or C18 reverse-phase column suitable for protein separation.
Mobile Phases:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
General Gradient:
-
A linear gradient from 5% to 95% Solvent B over 30-60 minutes is a good starting point for method development.[1] The exact gradient will need to be optimized based on the specific protein and DBCO conjugate.[1]
Analysis:
-
Inject the unlabeled protein as a control to establish its retention time.[1]
-
Inject the purified DBCO-labeled protein.
-
Successful conjugation is confirmed by the appearance of a new peak with a longer retention time compared to the unlabeled protein, due to the increased hydrophobicity from the DBCO group.[1]
Protocol 3: Determination of Degree of Labeling (DOL) by UV-Vis Spectroscopy
Procedure:
-
Measure the absorbance of the purified DBCO-protein conjugate solution at 280 nm (A280) and 309 nm (A309) using a spectrophotometer.[1][3]
-
Calculate the concentration of the protein using the following formula:[3] Protein Concentration (M) = [A280 - (A309 * Correction Factor)] / ε_protein
-
Calculate the concentration of the DBCO moiety: DBCO Concentration (M) = A309 / ε_DBCO
-
Where ε_DBCO is the molar extinction coefficient of the DBCO group at 309 nm (approximately 12,000 M⁻¹cm⁻¹).[2]
-
-
Calculate the Degree of Labeling (DOL): DOL = DBCO Concentration (M) / Protein Concentration (M)
Protocol 4: Confirmation by Mass Spectrometry
Procedure:
-
Prepare the purified DBCO-conjugated biomolecule sample according to the instrument's requirements (e.g., dilution in an appropriate matrix for MALDI-TOF or a suitable solvent for ESI-MS).
-
Acquire the mass spectrum of the sample.
-
Compare the obtained molecular weight with the theoretical molecular weight of the unconjugated biomolecule.
-
A mass increase corresponding to the mass of the incorporated DBCO-amine moiety confirms successful conjugation. The presence of multiple peaks with incremental mass additions can indicate the distribution of different labeled species.[2]
Protocol 5: Confirmation by SDS-PAGE
Procedure:
-
Prepare polyacrylamide gels of an appropriate percentage to resolve the target biomolecule.
-
Load the unconjugated biomolecule (as a control) and the purified DBCO-conjugated biomolecule into separate lanes.
-
Run the gel under appropriate voltage and time conditions.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).
-
Successful conjugation may be indicated by a slight upward shift in the band of the conjugated biomolecule compared to the unconjugated control, corresponding to the increased molecular weight.[2]
Alternatives to DBCO-Amine for Bioconjugation
While DBCO-based copper-free click chemistry is a powerful tool, other methods for bioconjugation exist. The choice of an alternative often depends on the specific functional groups available on the biomolecule and the desired properties of the final conjugate.
| Alternative Method | Reactive Groups | Linkage Formed | Key Features |
| Maleimide Chemistry | Thiol (from Cysteine) + Maleimide | Thioether | Highly specific for cysteine residues.[6] Widely used for creating antibody-drug conjugates (ADCs). |
| NHS Ester Chemistry | Amine (from Lysine) + NHS Ester | Amide | Targets primary amines, which are generally abundant on the surface of proteins.[6] |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | Triazole | A "click chemistry" reaction that is very efficient but requires a copper catalyst, which can be cytotoxic.[6] |
| Hydrazone/Oxime Ligation | Aldehyde/Ketone + Hydrazine/Alkoxyamine | Hydrazone/Oxime | Forms a stable linkage under physiological conditions. The oxime linkage is generally more stable than the hydrazone. |
By carefully selecting the appropriate confirmation techniques, researchers can ensure the quality and reliability of their DBCO-conjugated biomolecules, paving the way for successful downstream applications in research, diagnostics, and therapeutics.
References
Comparative Analysis of Dbco-Amine TFA and Other Amine-Reactive Linkers: A Guide for Researchers
In the realm of bioconjugation, the precise and stable linkage of molecules is paramount for the development of effective therapeutics, diagnostics, and research reagents. Amine-reactive linkers are a cornerstone of this field, primarily targeting the abundant primary amines on proteins. This guide provides a comprehensive comparative analysis of Dibenzocyclooctyne-Amine (Dbco-Amine) TFA and other prevalent amine-reactive linkers, with a focus on N-hydroxysuccinimide (NHS) esters and isothiocyanates. This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on linker selection for their specific applications.
Introduction to Amine-Reactive Linkers
Amine-reactive linkers are chemical tools designed to form covalent bonds with primary amines (-NH2), which are readily available on biomolecules at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues.[1] The reaction typically involves the nucleophilic attack of the amine on an electrophilic group within the linker, resulting in a stable covalent bond.[2] The choice of an amine-reactive linker is critical and depends on several factors, including the desired stability of the conjugate, the reaction conditions, and the specific application.[3]
Dbco-Amine TFA: A Bifunctional Linker for Click Chemistry
This compound is a heterobifunctional linker that features a dibenzocyclooctyne (DBCO) group and a primary amine. The DBCO moiety is a key component for copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), which allows for highly specific and efficient conjugation to azide-containing molecules under mild, physiological conditions.[4] The primary amine group on Dbco-Amine provides a versatile handle for further functionalization. For instance, the amine can be reacted with an NHS ester to attach the DBCO moiety to a biomolecule.[5][6]
It is crucial to understand that this compound is not typically used as a direct amine-reactive linker to conjugate two proteins together in the same way as homobifunctional linkers like NHS esters. Instead, it serves to introduce a DBCO group onto a molecule via its amine, which can then be "clicked" to another molecule containing an azide (B81097) group.
Comparison of Amine-Reactive Linker Properties
The selection of an appropriate amine-reactive linker hinges on a thorough understanding of its chemical properties, reactivity, and the stability of the resulting bond. The following table summarizes the key characteristics of this compound (in the context of its amine group being functionalized), NHS esters, and isothiocyanates.
| Feature | This compound | N-Hydroxysuccinimide (NHS) Esters | Isothiocyanates |
| Reactive Group | Primary Amine (-NH2) | N-Hydroxysuccinimidyl ester | Isothiocyanate (-N=C=S) |
| Target | Electrophiles (e.g., NHS esters) | Primary Amines (-NH2) | Primary Amines (-NH2) |
| Resulting Bond | Amide (when reacted with NHS ester) | Amide | Thiourea (B124793) |
| Optimal pH | 7.2 - 8.5 (for reaction with NHS ester) | 7.2 - 9.0[1][7] | 9.0 - 10.0 |
| Bond Stability | Very High (Amide bond)[3][8] | Very High (Amide bond)[3][8] | Less stable than amide, can be reversible[9] |
| Byproducts | N-hydroxysuccinimide (NHS) | N-hydroxysuccinimide (NHS) | None |
| Key Advantage | Introduces a bioorthogonal DBCO handle for click chemistry.[4] | High reactivity and formation of very stable amide bonds.[3] | Can be a suitable alternative when NHS ester chemistry is not optimal. |
| Key Disadvantage | Not a direct crosslinker for two amine-containing molecules. | Susceptible to hydrolysis in aqueous environments.[3] | Forms a less stable thiourea bond compared to the amide bond from NHS esters.[9] |
Reaction Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the reaction pathways for the functionalization of a protein with an NHS ester and the two-step process involving Dbco-Amine for subsequent click chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 4. covalx.com [covalx.com]
- 5. mdpi.com [mdpi.com]
- 6. A Comparison of Five Bioconjugatable Ferrocenes for Labeling of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. interchim.fr [interchim.fr]
Choosing the Right Tool for Bioconjugation: A Comparison of DBCO-Amine TFA and PEGylated DBCO Reagents
In the realm of bioconjugation and drug development, the precise and efficient coupling of molecules is paramount. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry, offers a robust method for covalently linking biomolecules. At the heart of this chemistry are dibenzocyclooctyne (DBCO) reagents. This guide provides a comprehensive comparison of two popular classes of DBCO reagents: DBCO-Amine TFA and PEGylated DBCO reagents, to help researchers select the optimal tool for their experimental needs.
At a Glance: Key Differences
| Feature | This compound | PEGylated DBCO Reagent |
| Structure | A small molecule with a DBCO group and an amine, as a trifluoroacetic acid (TFA) salt. | A DBCO-amine core with a covalently attached polyethylene (B3416737) glycol (PEG) chain. |
| Solubility | Generally lower aqueous solubility due to the hydrophobic nature of the DBCO core.[1][2] | Significantly enhanced aqueous solubility.[3][4] |
| Aggregation | Higher propensity to induce aggregation of the conjugated biomolecule.[1][5] | Reduces or eliminates aggregation issues.[3] |
| Steric Hindrance | The short linker may lead to steric hindrance in reactions with bulky biomolecules.[6] | The flexible PEG spacer minimizes steric hindrance, potentially improving reaction efficiency.[6][7] |
| TFA Salt | The trifluoroacetate (B77799) counter-ion can potentially interfere with biological assays.[8][9] | Often available as a TFA salt, but the PEG chain can mitigate some of the hydrophobicity effects. |
Performance Characteristics: A Deeper Dive
The choice between this compound and a PEGylated DBCO reagent hinges on the specific requirements of the experiment, particularly the properties of the biomolecules being conjugated.
Solubility and Aggregation: The DBCO group is inherently hydrophobic.[2] When multiple DBCO molecules are conjugated to a biomolecule, such as an antibody, the resulting conjugate can become poorly soluble in aqueous buffers, leading to aggregation and precipitation.[2] This can significantly reduce the yield of functional conjugate and complicate purification. PEGylated DBCO reagents address this challenge directly. The polyethylene glycol (PEG) spacer is highly hydrophilic, which enhances the overall water solubility of the reagent and the final conjugate, thereby preventing aggregation.[3][4]
Steric Hindrance and Reaction Efficiency: Steric hindrance can be a significant barrier to efficient bioconjugation, especially when working with large, complex molecules like antibodies or proteins.[6] The bulky nature of the molecules can physically obstruct the reactive DBCO and azide (B81097) groups from coming into proximity. A PEGylated DBCO reagent provides a flexible spacer arm that extends the reactive DBCO group away from the surface of the biomolecule, reducing steric hindrance and allowing for more efficient conjugation.[6][7] While direct kinetic comparisons are scarce, studies have shown that increasing the PEG linker length can improve conjugation efficiency, although there may be an optimal length beyond which the benefit diminishes.[5]
The Trifluoroacetic Acid (TFA) Salt: DBCO-Amine is often supplied as a TFA salt, a remnant of the purification process.[8] While often not a major issue, the presence of TFA can be a concern in sensitive biological assays as it can lower the pH of the reaction mixture or interact with cells or proteins, potentially leading to altered function or experimental artifacts.[8][9] It is crucial to consider the final concentration of TFA in the experiment and, if necessary, perform a buffer exchange to remove it.
Experimental Data Summary
| Parameter | DBCO-Amine (Non-PEGylated) | PEGylated DBCO | Key Findings & Citations |
| Propensity for Aggregation | Higher | Lower | ADCs with DBCO show an enhanced propensity to aggregate compared to BCN-analogues.[5] The hydrophobicity of DBCO can lead to aggregation on nanoparticle surfaces.[1][10] |
| Conjugation Efficiency with Hydrophobic Payloads | May be reduced | Can be improved | Conjugation of a hydrophobic pyrene (B120774) moiety to an antibody was more efficient with a DBCO-PEG8 linker compared to a DBCO-PEG4 linker.[5] |
| Stability in the presence of Glutathione (GSH) | Half-life of ~71 minutes | Not explicitly different, stability is inherent to the DBCO-azide linkage. | The DBCO group itself can react with thiols like GSH, with BCN being more stable.[11][12] |
Logical Workflow for Reagent Selection
Caption: Decision tree for selecting between this compound and a PEGylated DBCO reagent.
Experimental Protocols
Here are detailed protocols for a typical bioconjugation experiment. This protocol is designed to compare the efficiency of DBCO-Amine and a PEGylated DBCO-Amine by conjugating them to a carboxyl-containing protein followed by a click reaction with an azide-labeled fluorescent dye.
Protocol 1: Activation of Carboxyl Groups and Conjugation with DBCO-Amine Reagents
Objective: To conjugate this compound and DBCO-PEG4-Amine to a protein with available carboxyl groups.
Materials:
-
Protein with accessible carboxyl groups (e.g., BSA)
-
This compound
-
DBCO-PEG4-Amine
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting columns
Procedure:
-
Protein Preparation: Dissolve the protein in the Activation Buffer to a final concentration of 2-5 mg/mL.
-
Activation of Carboxyl Groups:
-
Add a 50-fold molar excess of EDC to the protein solution.
-
Add a 50-fold molar excess of Sulfo-NHS to the protein solution.
-
Incubate at room temperature for 15-30 minutes.
-
-
Buffer Exchange: Immediately remove excess EDC and Sulfo-NHS by passing the protein solution through a desalting column equilibrated with PBS, pH 7.4.
-
Conjugation Reaction:
-
Divide the activated protein solution into two equal aliquots.
-
To the first aliquot, add a 20-fold molar excess of this compound (dissolved in DMSO).
-
To the second aliquot, add a 20-fold molar excess of DBCO-PEG4-Amine (dissolved in DMSO).
-
Ensure the final DMSO concentration is below 10% to avoid protein denaturation.[3]
-
Incubate the reactions for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification: Remove excess DBCO reagent by passing each reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
Characterization: Determine the degree of labeling (DOL) for each conjugate by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).[13]
Protocol 2: Click Reaction with Azide-Fluorophore and Efficiency Comparison
Objective: To react the DBCO-labeled proteins with an azide-fluorophore and compare the conjugation efficiency.
Materials:
-
DBCO-labeled proteins from Protocol 1
-
Azide-conjugated fluorescent dye (e.g., Azide-PEG4-FITC)
-
PBS, pH 7.4
-
SDS-PAGE apparatus
-
Fluorescence plate reader
Procedure:
-
Reaction Setup:
-
In separate microcentrifuge tubes, add a 5-fold molar excess of the azide-fluorophore to each of the DBCO-labeled protein solutions.
-
Prepare control reactions with unlabeled protein and the azide-fluorophore.
-
-
Incubation: Incubate the reactions for 1-4 hours at room temperature, protected from light.
-
Analysis by SDS-PAGE:
-
Run samples of each reaction on an SDS-PAGE gel.
-
Visualize the gel under UV light to detect the fluorescently labeled protein. A band corresponding to the molecular weight of the protein-fluorophore conjugate should be visible.
-
-
Analysis by Fluorescence Plate Reader:
-
Measure the fluorescence intensity of each reaction mixture at the appropriate excitation and emission wavelengths for the fluorophore.
-
Higher fluorescence intensity in the purified conjugate sample indicates a higher conjugation efficiency.
-
-
Quantitative Comparison:
-
After purification of the final conjugates using a desalting column, normalize the protein concentration of both samples.
-
Measure the fluorescence of the normalized samples. The ratio of fluorescence between the PEGylated and non-PEGylated samples will provide a quantitative measure of the relative conjugation efficiency under these conditions.
-
Experimental Workflow Diagram
Caption: Workflow for comparing this compound and PEGylated DBCO reagent efficiency.
Conclusion
Both this compound and PEGylated DBCO reagents are powerful tools for bioconjugation via copper-free click chemistry. The choice between them should be guided by the specific characteristics of the molecules involved. For small, soluble biomolecules where aggregation is not a concern, the more economical this compound may suffice. However, for larger, more complex systems such as antibodies, proteins, and nanoparticles, or in applications where aggregation and steric hindrance are likely to impede the reaction, a PEGylated DBCO reagent is the superior choice. The enhanced solubility and reduced steric hindrance offered by the PEG linker can lead to higher yields, more homogenous products, and ultimately, more reliable and reproducible experimental outcomes.
References
- 1. Conjugation Chemistry Markedly Impacts Toxicity and Biodistribution of Targeted Nanoparticles, Mediated by Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. a3p-scientific.com [a3p-scientific.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. A bio-orthogonal functionalization strategy for site-specific coupling of antibodies on vesicle surfaces after self-assembly - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01136F [pubs.rsc.org]
- 8. genscript.com [genscript.com]
- 9. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Evaluating the Bioorthogonality of Dbco-Amine TFA in Complex Biological Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a bioorthogonal reagent is a critical decision in the design of experiments for labeling, tracking, and modifying biomolecules in complex biological environments. Dibenzocyclooctyne (Dbco) reagents, particularly Dbco-Amine TFA, are widely utilized in copper-free click chemistry, specifically in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This guide provides an objective comparison of the performance of this compound against other common bioorthogonal reagents, supported by experimental data, to facilitate informed decisions in your research.
Performance Deep Dive: A Quantitative Comparison
The efficacy of a bioorthogonal reaction is determined by a combination of factors, including its reaction rate (kinetics), stability in the biological milieu, and its inertness to biological components (bioorthogonality). This section presents a quantitative comparison of this compound with other commonly used reagents.
Reaction Kinetics
The second-order rate constant (k₂) is a key metric for quantifying the speed of a bimolecular reaction. For bioorthogonal reactions, a higher k₂ value indicates a faster and more efficient ligation, which is particularly crucial when working with low concentrations of reactants in dynamic biological systems. As a member of the dibenzocyclooctyne (DBCO) class, Dbco-Amine exhibits significantly faster reaction kinetics with azides compared to bicyclo[6.1.0]nonyne (BCN) due to its greater ring strain. However, the specific reactivity can be influenced by the steric and electronic properties of the azide (B81097) partner.[1]
| Reagent Class | Reactive Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| Dbco (e.g., this compound) | Azide | ~0.3 - 2.3[2][3] | Generally high reaction rates with a variety of azides. |
| BCN | Azide | ~0.07 - 0.3 | Reaction rate is more consistent with sterically hindered azides compared to DBCO. |
| Tetrazine | trans-Cyclooctene (TCO) | Up to 2000 | Exceptionally fast kinetics, but some TCO derivatives may have stability issues. |
| Terminal Alkyne (CuAAC) | Azide | Catalyst Dependent | Requires a copper catalyst, which can be cytotoxic. |
Stability in Complex Biological Media
The stability of a bioorthogonal reagent in complex biological samples, such as cell lysates or serum, is paramount for the success of labeling experiments. Degradation of the reagent can lead to reduced labeling efficiency and potential off-target effects. Strained alkynes like DBCO and BCN can be susceptible to degradation in the presence of endogenous nucleophiles, such as thiols (e.g., glutathione) and reactive oxygen species.
| Reagent | Biological Medium | Stability Metric | Key Findings |
| Dbco | Cell Lysate (RAW264.7 cells) | 36% ± 0.8% degradation after 24 hours | Shows moderate stability in a cellular environment. |
| BCN | Cell Lysate (RAW264.7 cells) | 79% ± 1.8% degradation after 24 hours | Exhibits lower stability compared to DBCO in this cell line. |
| Dbco | Presence of Glutathione (GSH) | Half-life of ~71 minutes | Less stable in the presence of high concentrations of thiols compared to BCN. |
| BCN | Presence of Glutathione (GSH) | Half-life of ~6 hours | Demonstrates greater stability in thiol-rich environments. |
Note on TFA Salt: Dbco-Amine is often supplied as a trifluoroacetate (B77799) (TFA) salt. It is important to consider that residual TFA can potentially impact cellular assays and the physicochemical properties of the labeled biomolecule. For sensitive applications, exchanging the TFA counter-ion to a more biologically compatible one, such as chloride, may be necessary.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols are essential. The following are methodologies for key experiments cited in this guide.
Protocol for Assessing Reagent Stability in Cell Lysate
This protocol outlines a method to quantify the degradation of bioorthogonal reagents in a cellular environment.
-
Cell Lysate Preparation:
-
Culture cells (e.g., HeLa, HEK293T, or a relevant cell line for your research) to a high density.
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) and incubate on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Reagent Incubation:
-
In separate microcentrifuge tubes, add a known concentration of this compound and the comparative reagent (e.g., a BCN derivative) to the cell lysate.
-
Incubate the tubes at 37°C with gentle agitation.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), collect aliquots from each tube.
-
-
Quantification of Intact Reagent:
-
Method A: Reaction with a Fluorescent Probe.
-
To each time-point aliquot, add an excess of an azide-functionalized fluorescent probe (e.g., Azide-Fluor 488).
-
Allow the click reaction to proceed to completion.
-
Measure the fluorescence intensity of each sample using a microplate reader. A decrease in fluorescence over time corresponds to the degradation of the bioorthogonal reagent.
-
-
Method B: LC-MS Analysis.
-
Precipitate the proteins from each aliquot (e.g., with cold acetone (B3395972) or acetonitrile).
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of the intact bioorthogonal reagent remaining at each time point.
-
-
Protocol for MTT Cytotoxicity Assay
This colorimetric assay is used to assess the metabolic activity of cells, which serves as an indicator of cell viability after exposure to the bioorthogonal reagent.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Treatment:
-
Prepare a series of dilutions of this compound and control reagents in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the reagents.
-
Include wells with untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation and Measurement:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Visualizing the Workflow and Relationships
Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and the relationships between different components.
References
Safety Operating Guide
Proper Disposal of Dbco-Amine TFA: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). Always handle Dbco-Amine TFA in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH-approved respirator. |
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures that the material is managed in an environmentally responsible and compliant manner.
-
Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired solid this compound in a designated, clearly labeled, and sealable container. The container must be compatible with the chemical. The label should include the full chemical name ("this compound") and the CAS number (2007915-94-6).
-
Liquid Waste (Solutions): If this compound is dissolved in a solvent (e.g., DMSO, DMF), it should be collected in a separate, compatible, and clearly labeled hazardous waste container for flammable liquids. Do not mix with aqueous waste or other incompatible chemical streams.
-
Contaminated Labware: Any disposable materials that have come into direct contact with this compound, such as pipette tips, microfuge tubes, and weighing paper, should be disposed of in a designated solid chemical waste container.
-
-
Storage of Chemical Waste:
-
Store the sealed waste containers in a designated, well-ventilated chemical waste storage area.
-
Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.[1]
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.[2]
-
Provide the waste disposal company with the full chemical name and CAS number. If available, provide any safety information you have.
-
All waste must be collected by a registered waste carrier.[2]
-
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
General Guidance for Dibenzocyclooctyne Compounds
While specific toxicological properties for this compound have not been thoroughly investigated, it is prudent to handle it with care. In case of a spill, absorb the material with an inert substance such as vermiculite, dry sand, or earth, and place it into a chemical waste container.[1] Avoid generating dust.
It is illegal and unsafe to dispose of chemical waste, such as this compound, down the drain or in the common trash.[3] Always adhere to your institution's specific chemical hygiene plan and waste disposal protocols. By following these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
References
Personal protective equipment for handling Dbco-Amine TFA
This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Dbco-Amine TFA. The information is compiled from available safety data for the compound and structurally similar chemicals. It is crucial to always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure through inhalation, skin, or eye contact. The following table summarizes the recommended PPE for handling this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles | Nitrile or neoprene gloves (double-gloving recommended) | Laboratory coat | Work in a certified chemical fume hood. If not available, an N95-rated respirator or higher is recommended. |
| Dissolving in Solvent | Chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | All dissolution work must be performed in a certified chemical fume hood. |
| Reaction Handling | Chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | All reaction handling must be performed in a certified chemical fume hood. |
| Waste Handling and Disposal | Chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | Work in a well-ventilated area, preferably a chemical fume hood. |
Hazard Identification and Precautionary Statements
Based on available data, this compound should be handled as a hazardous substance. The following table summarizes the known hazard and precautionary statements.[1]
| Classification | Code | Statement |
| Hazard Statement | H302 | Harmful if swallowed. |
| Hazard Statement | H315 | Causes skin irritation. |
| Hazard Statement | H319 | Causes serious eye irritation. |
| Hazard Statement | H335 | May cause respiratory irritation. |
| Precautionary Statement | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Precautionary Statement | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Operational Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal. Adherence to this workflow is critical to minimize risks in the laboratory.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to ensure environmental safety and regulatory compliance.
-
Waste Segregation :
-
Solid Waste : Collect unused or expired solid this compound in a clearly labeled, sealed container. This includes any contaminated weighing paper or spatulas.
-
Liquid Waste : If the compound is dissolved in a solvent, collect it in a separate, labeled container for hazardous chemical waste. Do not mix with aqueous waste streams.
-
Contaminated Labware : Dispose of all single-use items that have come into contact with the chemical (e.g., pipette tips, tubes) in a designated solid chemical waste container.
-
-
Storage : Store all waste containers in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials.
-
Disposal Method : All waste containing this compound must be disposed of through a licensed and approved chemical waste disposal service.[2] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[2] Do not dispose of this chemical down the drain or in regular trash.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
